Creticoside C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19+,20-,21-,22-,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNTHMUHXNDHJ-UBQJNZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210716 | |
| Record name | β-D-Glucopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53452-34-9 | |
| Record name | β-D-Glucopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53452-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Creticoside C: A Technical Overview of its Discovery, Natural Source, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C is a naturally occurring diterpenoid glycoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural source, and current understanding of the biological activities of this compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies from cited literature are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams generated with Graphviz.
Discovery and Natural Source
This compound was first discovered and isolated from the herbs of Pteris cretica, a species of fern. It is classified as an ent-kaurane diterpenoid glycoside.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 53452-34-9 |
| Molecular Formula | C26H44O8 |
| Molecular Weight | 484.6 g/mol |
| Natural Source | Pteris cretica |
Experimental Protocols
Isolation of this compound
While the original isolation protocol for this compound is not detailed in recent literature, a general procedure for the isolation of diterpenoid glycosides from Pteris cretica can be described as follows. This process typically involves solvent extraction, followed by chromatographic separation.
Experimental Workflow for Isolation
Methodology:
-
Extraction: The dried and powdered aerial parts of Pteris cretica are extracted with a 70% aqueous ethanol solution at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.
-
Concentration: The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol. This step separates compounds based on their solubility.
-
Chromatographic Separation: The fraction containing this compound (typically the more polar fractions like ethyl acetate or n-butanol) is then subjected to various column chromatography techniques. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the different components.
-
Purification: Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data Type | Observations |
| NMR Spectroscopy | 1H NMR, 13C NMR, COSY, HMQC, HMBC | Provides detailed information on the carbon-hydrogen framework, establishing the connectivity of the diterpenoid core and the glycosidic linkage. |
| Mass Spectrometry | ESI-MS, HR-ESI-MS | Determines the molecular weight and elemental composition of the molecule, confirming the molecular formula. |
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to elucidate the complete chemical structure of the isolated compound. These experiments reveal the proton and carbon environments and their connectivities, allowing for the assignment of all atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-Resolution ESI-MS (HR-ESI-MS) provides the exact mass, which is used to confirm the elemental composition and molecular formula.
Biological Activity of this compound
Recent research has begun to explore the biological activities of this compound. One study investigated its potential as an antiviral agent.
Binding to SARS-CoV-2 Nsp9 Protein
A 2021 study screened a library of natural products for their ability to bind to the Nsp9 protein of SARS-CoV-2, which is essential for viral replication. This compound was identified as one of the compounds in this library.
Logical Relationship of the Screening Process
While this study identified this compound as a compound of interest, further research is required to determine if this binding has a significant inhibitory effect on viral replication and to elucidate the precise mechanism of action. Information regarding other biological activities and the signaling pathways modulated by this compound is not extensively available in the current scientific literature.
Conclusion
This compound is an ent-kaurane diterpenoid glycoside naturally found in the fern Pteris cretica. Its discovery and structural elucidation have been accomplished through standard phytochemistry and spectroscopic techniques. While preliminary studies suggest potential biological activities, such as binding to viral proteins, the full therapeutic potential and the underlying mechanisms of action of this compound remain areas for future investigation. This technical guide provides a foundational understanding for researchers and professionals interested in the further development of this natural product.
Creticoside C: An Uncharacterized Diterpenoid Glycoside
Despite its commercial availability and notation as a natural product isolated from Pteris cretica, a comprehensive scientific profile of Creticoside C, including its definitive chemical structure, stereochemistry, and biological activity, remains elusive in publicly accessible literature. This technical guide synthesizes the currently available information and highlights the significant knowledge gaps surrounding this compound.
Introduction
This compound is listed by several chemical suppliers with the CAS number 53452-34-9 and a molecular formula of C₂₆H₄₄O₈, corresponding to a molecular weight of 484.6 g/mol .[1][2][3] It is categorized as a diterpenoid glycoside and is reported to be isolated from the fern Pteris cretica.[2] However, a thorough search of scientific databases reveals a conspicuous absence of primary literature detailing its isolation, purification, and structural elucidation. This lack of published data prevents a detailed analysis of its chemical and physical properties.
Physicochemical Properties
The information available for this compound is limited to its basic identifiers.
| Property | Value | Source |
| CAS Number | 53452-34-9 | [1][2][3] |
| Molecular Formula | C₂₆H₄₄O₈ | [1][2][3] |
| Molecular Weight | 484.6 g/mol | [1][2][3] |
| Type of Compound | Diterpenoid | [2] |
| Source | Pteris cretica | [2] |
Chemical Structure and Stereochemistry: A Knowledge Gap
As of late 2025, the definitive chemical structure and stereochemistry of this compound have not been published in peer-reviewed scientific literature. While the molecular formula suggests a diterpene aglycone linked to a sugar moiety, the specific connectivity, functional groups, and the absolute and relative configurations of its chiral centers are unknown.
In contrast, other compounds from Pteris cretica, such as Creticoside A, have been isolated and characterized.[4] The structure of Creticoside A was elucidated using 1D and 2D NMR spectroscopy and ESI-MS.[4] However, this information cannot be extrapolated to determine the structure of this compound.
Experimental Protocols: Undisclosed Methodologies
Detailed experimental protocols for the isolation, purification, and characterization of this compound are not available. A general procedure for the extraction of compounds from Pteris cretica has been described in the literature, which typically involves the following steps:
Figure 1. A generalized workflow for the isolation of natural products from plant material.
Without a primary publication, the specific solvents, chromatographic conditions, and analytical methods used to isolate and identify this compound remain unknown.
Future Outlook
The absence of detailed scientific information on this compound presents a significant opportunity for natural product researchers. A full structural elucidation and stereochemical assignment are necessary first steps. This would involve the isolation of this compound from Pteris cretica followed by a comprehensive analysis using modern spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon and proton framework and their connectivity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure and absolute stereochemistry, if suitable crystals can be obtained.
-
Chiral chromatography and chemical derivatization: To determine the stereochemistry of the sugar moiety.
Following its structural characterization, the biological activities of this compound could be explored, which may unveil novel therapeutic properties, given the diverse bioactivities reported for other compounds from the Pteris genus.
References
Physical and chemical properties of Creticoside C
An in-depth technical guide on the physical, chemical, and biological properties of Creticoside C, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is a diterpenoid glycoside that can be sourced from the herbs of Pteris cretica.[1] As a member of the pterosin family of compounds, which are characteristic constituents of the Pteridaceae family, it is a subject of interest for its potential biological activities.[2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and evaluation of its cytotoxic effects, and discusses its potential biological activities and mechanisms of action.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₄O₈ | [3] |
| Molecular Weight | 484.6 g/mol | [3] |
| CAS Number | 53452-34-9 | [1] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks. | [1] |
Spectral Data
Detailed spectral data for this compound is limited. However, analysis of related compounds isolated from Pteris cretica can provide some insight. For instance, the UV spectrum for a related pterosin, creticoside A, showed characteristic absorptions at 219, 265, and 303 nm.[2] For 1H and 13C-NMR, the chemical shifts are influenced by the electronegativity of attached atoms and the hybridization state of the carbons, with carbonyl carbons typically appearing far downfield (170-220 ppm) in 13C NMR spectra.[4][5][6] Infrared (IR) spectroscopy would be expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O) bonds.
Experimental Protocols
The following sections detail the methodologies for the extraction and purification of pterosins from Pteris cretica and for assessing their cytotoxic activity, based on established protocols for compounds isolated from this plant.[2]
Extraction and Isolation of Pterosins
The workflow for extracting and isolating pterosins, including this compound, from the aerial parts of Pteris cretica is a multi-step process involving solvent extraction, partitioning, and chromatographic separation.
Caption: Workflow for the extraction and isolation of pterosins from Pteris cretica.
Methodology:
-
The aerial parts of P. cretica are extracted with 70% (v/v) aqueous ethanol.[2]
-
The resulting extract is concentrated under reduced pressure to yield a residue.[2]
-
This residue is then successively partitioned with petroleum ether, dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2]
-
Each of the resulting fractions is concentrated.[2]
-
The fractions, particularly the EtOAc fraction, are subjected to further separation and purification using various column chromatography techniques (e.g., Sephadex LH-20, RP-18 silica gel) and High-Performance Liquid Chromatography (HPLC) to yield pure pterosins like this compound.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound can be evaluated against various human tumor cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Methodology:
-
Human tumor cell lines (e.g., HCT-116, SH-SY5Y, SGC-7901, Lovo) are seeded into 96-well plates.[2]
-
After 24 hours of incubation, the cells are treated with various concentrations of this compound.[2]
-
The plates are then incubated for an additional 48 hours.[2]
-
Following the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[2]
-
Dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[2]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]
-
The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Biological Activities and Mechanism of Action
While extensive biological data for this compound is not widely published, related compounds from Pteris cretica have demonstrated noteworthy bioactivities.
Cytotoxic Activity
A study on new pterosins from Pteris cretica showed that a related compound, creticoside A, exhibited cytotoxic activity against the HCT-116 human colon cancer cell line.[2] This suggests that this compound may also possess cytotoxic properties, making it a candidate for further investigation in cancer research. The potential mechanism for such cytotoxicity could involve the induction of apoptosis.
Caption: Potential mechanism of action for the cytotoxic effects of this compound.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, many glycosides exert their biological effects by interacting with key cellular signaling pathways. For instance, some cardiac glycosides have been shown to inhibit the Na+/K+ ATPase pump and modulate pathways such as PI3K/Akt/mTOR and MAPK signaling, leading to anti-cancer effects.[7][8] While this compound is a diterpenoid glycoside and not a cardiac glycoside, these pathways represent potential areas of investigation for understanding its mechanism of action. Future research should focus on determining if this compound interacts with similar or novel signaling cascades to exert its potential cytotoxic effects.
Conclusion
This compound is a diterpenoid glycoside with defined physical and chemical properties. While comprehensive biological data is still emerging, the known cytotoxic activity of related compounds from its natural source, Pteris cretica, suggests that this compound holds promise as a molecule of interest for further pharmacological investigation, particularly in the field of oncology. The experimental protocols outlined in this guide provide a solid framework for the isolation, purification, and biological evaluation of this compound. Future studies are warranted to fully characterize its spectral properties, elucidate its specific mechanisms of action, and explore its full therapeutic potential.
References
- 1. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
The Creticoside C Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creticoside C, a labdane-type diterpenoid glycoside with the molecular formula C26H44O8, is a specialized metabolite found in plants of the Cistus genus, notably Cistus creticus. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant progress in understanding the biosynthesis of labdane-type diterpenoids allows for the construction of a putative pathway. This technical guide synthesizes the current knowledge on the general biosynthesis of this class of compounds, with a specific focus on the enzymatic steps likely involved in the formation of this compound in Cistus creticus. The proposed pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) and proceeds through a series of oxidative and glycosylation modifications. This document provides a comprehensive overview of the key enzyme families, proposed intermediates, and relevant experimental methodologies for studying this pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Labdane Skeleton: The pathway is initiated in the plastids where isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol 4-phosphate (MEP) pathway, are condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). A class II diterpene synthase (diTPS) then catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. In Cistus creticus, a copal-8-ol diphosphate synthase (CcCLS) has been identified, suggesting the formation of an oxygenated labdane skeleton early in the pathway[1][2].
-
Oxidative Functionalization: The labdane skeleton undergoes a series of regio- and stereospecific hydroxylations catalyzed by cytochrome P450 monooxygenases (CYPs)[3][4][5]. These enzymes are responsible for introducing the hydroxyl groups characteristic of the this compound aglycone. While the specific CYPs involved in this compound biosynthesis have not yet been characterized, the extensive oxidative decorations on its structure suggest the involvement of multiple CYP-mediated steps.
-
Glycosylation: The final step in the proposed pathway is the attachment of a sugar moiety to the hydroxylated labdane aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a sugar group (likely glucose) from an activated sugar donor (UDP-glucose) to a specific hydroxyl group on the aglycone[6][7][8][9]. This glycosylation step enhances the solubility and stability of the final this compound molecule.
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Key Enzyme Families and Quantitative Data
The biosynthesis of this compound relies on the coordinated action of several key enzyme families. While specific quantitative data for the enzymes involved in this compound synthesis is not yet available, the following table summarizes the general characteristics and representative kinetic data for each enzyme class based on studies of other labdane-type diterpenoids.
| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Cellular Localization | Representative Km (µM) | Representative kcat (s⁻¹) |
| Geranylgeranyl Diphosphate Synthase | GGPPS | Prenyl chain elongation | IPP, DMAPP | GGPP | Plastid | 1-10 (for IPP) | 0.1-1 |
| Diterpene Synthase | diTPS | Labdane skeleton formation | GGPP | Labdadienyl/Copalyl Diphosphate | Plastid | 0.5-5 | 0.01-0.1 |
| Cytochrome P450 Monooxygenase | CYP | Oxidative functionalization | Labdane Intermediate, NADPH, O₂ | Hydroxylated Labdane | Endoplasmic Reticulum | 1-50 | 0.1-10 |
| UDP-Glycosyltransferase | UGT | Glycosylation | Hydroxylated Labdane, UDP-Sugar | Diterpenoid Glycoside | Cytosol, Vacuole | 10-200 (for aglycone) | 0.05-5 |
Experimental Protocols
The characterization of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
The functional characterization of candidate genes identified through transcriptomics or genome mining is typically achieved through heterologous expression in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.
Protocol: Heterologous Expression in E. coli
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate diTPS, CYP, or UGT gene and clone it into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein production.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
-
Protein Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA or Glutathione-Sepharose affinity column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration for Ni-NTA).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole or reduced glutathione).
-
-
Purity and Concentration Assessment: Analyze the purity of the eluted protein by SDS-PAGE and determine the concentration using a Bradford or BCA assay.
The following workflow illustrates the heterologous expression and purification process.
Caption: Workflow for heterologous expression and purification.
In Vitro Enzyme Assays
Protocol: Diterpene Synthase (diTPS) Assay
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT, 10-50 µM GGPP, and 1-5 µg of purified diTPS enzyme in a final volume of 100 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products.
Protocol: Cytochrome P450 (CYP) Assay
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 10-50 µM of the diterpene substrate (dissolved in a minimal amount of DMSO), 1-2 µM purified CYP, and 2-4 µM of a cytochrome P450 reductase (CPR) partner protein.
-
Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by extraction with ethyl acetate.
-
Analysis: Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpenoid products.
Protocol: UDP-Glycosyltransferase (UGT) Assay
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 10-100 µM of the diterpenoid aglycone substrate, 1-2 mM UDP-sugar (e.g., UDP-glucose), and 1-5 µg of purified UGT enzyme in a final volume of 50 µL.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Quenching: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Analyze the products by LC-MS to detect the formation of the diterpenoid glycoside.
Conclusion and Future Directions
This guide outlines a putative biosynthetic pathway for this compound based on the current understanding of labdane-type diterpenoid biosynthesis. The proposed pathway provides a framework for future research aimed at identifying and characterizing the specific enzymes involved in the formation of this complex natural product in Cistus creticus. Key future research directions include:
-
Transcriptome and Genome Analysis: Deep sequencing of the Cistus creticus genome and transcriptome, particularly from trichomes where these compounds are synthesized, will be crucial for identifying candidate diTPS, CYP, and UGT genes.
-
Functional Genomics: The functional characterization of these candidate genes through heterologous expression and in vitro assays will be necessary to confirm their roles in the this compound pathway.
-
Metabolite Profiling: Advanced analytical techniques, such as LC-MS/MS, can be used to track the accumulation of proposed intermediates in different tissues and under various conditions, providing further evidence for the proposed pathway.
-
Metabolic Engineering: Once the complete pathway is elucidated, there is potential for the metabolic engineering of microbial or plant systems for the sustainable production of this compound and related bioactive compounds.
The elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant specialized metabolism but also open up new avenues for the biotechnological production of this and other valuable diterpenoids for pharmaceutical and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and transcriptomic analyses of leaf trichomes from Cistus creticus subsp. creticus reveal the biosynthetic pathways of certain labdane-type diterpenoids and their acetylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis Reveals Scant Research on Creticoside C Derivatives, Hindering Comprehensive Biological Activity Review
Creticoside C is a flavonoid glycoside, and while the plant it is likely isolated from, Cressa cretica, has been the subject of some phytochemical and pharmacological studies, these investigations have focused on the crude plant extracts or other more abundant flavonoid constituents, such as quercetin and kaempferol.[1][2][3][4][5] The existing research on Cressa cretica indicates that its extracts possess a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][5] However, these studies do not provide specific quantitative data or detailed experimental protocols attributable to this compound or any of its synthetic or semi-synthetic derivatives.
The core requirement for a technical guide on this compound derivatives would be data from studies that have specifically synthesized and biologically evaluated a series of these compounds. This would typically involve:
-
Chemical Synthesis: Detailed reaction schemes and characterization of the synthesized derivatives.
-
Biological Screening: Quantitative data from various assays, such as IC50 or EC50 values, to determine their potency in different biological systems (e.g., anticancer, anti-inflammatory).
-
Mechanistic Studies: Elucidation of the signaling pathways through which these derivatives exert their effects.
-
Experimental Protocols: Comprehensive descriptions of the methodologies used in the synthesis and biological testing.
Unfortunately, the scientific literature accessible through comprehensive searches does not contain this necessary information for this compound derivatives. The search results were populated with studies on other compounds with "C" in their names, such as Lanatoside C, Stichoposide C, or general reviews on unrelated classes of natural products, which are not relevant to the specific request.[6][7][8][9][10]
Without primary research data, it is impossible to construct the requested tables of quantitative data, detail the experimental protocols, or create accurate diagrams of signaling pathways. The creation of a technical guide or whitepaper as specified would require a foundational body of research that, at present, does not appear to exist in the public domain.
Therefore, for researchers, scientists, and drug development professionals interested in this specific class of compounds, the initial step would need to be foundational research involving the synthesis of this compound derivatives and their subsequent biological evaluation. As it stands, the topic of the "Biological activity of this compound derivatives" is an unexplored area of research.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 5. japsonline.com [japsonline.com]
- 6. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stichoposide C Exerts Anticancer Effects on Ovarian Cancer by Inducing Autophagy via Inhibiting AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action Theories of Creticoside C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes the currently available, though limited, scientific information regarding the potential mechanisms of action for Creticoside C. Direct experimental evidence elucidating its specific signaling pathways is scarce. The theories presented herein are largely extrapolated from studies on structurally related compounds and preliminary screenings.
Introduction
This compound is a naturally occurring diterpenoid compound classified as an ent-kaurane glycoside. It has been isolated from the fern Pteris cretica, a plant with a history of use in traditional medicine. The chemical formula for this compound is C₂₆H₄₄O₈, and its CAS number is 53452-34-9. While research specifically targeting this compound is in its nascent stages, the biological activities of other ent-kaurane diterpenoids provide a foundation for several compelling theories regarding its mechanism of action. This document aims to provide a comprehensive overview of these theoretical frameworks to guide future research and drug development efforts.
Theorized Mechanisms of Action
Based on the available literature for this compound and related ent-kaurane diterpenoids, two primary mechanisms of action are hypothesized: antiviral activity through inhibition of the Nsp9 replicase protein and anti-inflammatory effects via modulation of nitric oxide production.
A significant theory for this compound's mechanism of action stems from a study that screened a library of natural products for their ability to bind to the SARS-CoV-2 non-structural protein 9 (Nsp9). While this compound was included in this library, the study focused on a related ent-kaurane, oridonin, which demonstrated binding to Nsp9 and subsequent inhibition of viral replication[1][2]. Given the structural similarity, it is plausible that this compound may act through a similar mechanism.
Nsp9 is an essential component of the coronavirus replication/transcription complex. It is an RNA-binding protein that is crucial for viral genome replication. The binding of an inhibitor to Nsp9 could disrupt its function, thereby impeding viral propagation.
Hypothetical Signaling Pathway: Inhibition of Viral Replication
Caption: Hypothetical inhibition of SARS-CoV-2 replication by this compound.
Several studies on ent-kaurane diterpenoids isolated from Pteris species have demonstrated potent anti-neuroinflammatory activity[3]. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of neuroinflammation and contributes to neuronal damage.
The proposed mechanism involves the downregulation of iNOS expression or the direct inhibition of its enzymatic activity. This would lead to a reduction in pro-inflammatory mediators and a subsequent neuroprotective effect. Although this compound has not been directly tested for this activity, its structural resemblance to other anti-inflammatory ent-kauranes from the same plant genus makes this a plausible mechanism.
Hypothetical Signaling Pathway: Anti-inflammatory Action
Caption: Theorized anti-inflammatory mechanism of this compound.
Quantitative Data
As of the latest literature review, there is no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, specifically for this compound's activity on any biological target. The research on related compounds provides some context:
| Compound | Biological Activity | Cell Line | IC₅₀ Value | Reference |
| Oridonin | SARS-CoV-2 Replication | Vero E6 | ~5 µM | [1][2] |
| Pterokaurane M1 | NO Production | BV-2 Microglia | 13.9 µM | [3] |
| Compound 7 (ent-kaurane) | NO Production | BV-2 Microglia | 10.8 µM | [3] |
Note: The data presented above is for compounds structurally related to this compound and should be used for comparative purposes only.
Experimental Protocols
Detailed experimental protocols for studies involving this compound are not available. However, based on the studies of related compounds, the following methodologies would be relevant for investigating the theorized mechanisms of action.
-
Protein Expression and Purification: Recombinant SARS-CoV-2 Nsp9 protein would be expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Binding Assay (e.g., Surface Plasmon Resonance - SPR): Purified Nsp9 would be immobilized on a sensor chip. Different concentrations of this compound would be flowed over the chip to determine binding affinity (Kᴅ).
-
Viral Replication Assay: Vero E6 cells would be infected with SARS-CoV-2 in the presence of varying concentrations of this compound. Viral replication would be quantified by measuring viral RNA levels (RT-qPCR) or by plaque assay after a set incubation period.
Experimental Workflow: Antiviral Screening
Caption: Workflow for assessing antiviral potential.
-
Cell Culture: BV-2 microglial cells would be cultured in appropriate media.
-
Cell Treatment: Cells would be pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant would be measured using the Griess reagent.
-
Cell Viability Assay (e.g., MTT Assay): To ensure that the observed reduction in NO is not due to cytotoxicity, a cell viability assay would be performed in parallel.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
This compound represents an intriguing natural product with therapeutic potential, yet it remains largely uncharacterized. The current theories regarding its mechanism of action are based on its structural similarity to other bioactive ent-kaurane diterpenoids. The hypothesized antiviral and anti-inflammatory activities warrant direct experimental investigation.
Future research should focus on:
-
Direct Biological Screening: Testing this compound in a broad range of antiviral and anti-inflammatory assays to confirm its activity.
-
Target Identification and Validation: Utilizing techniques such as affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) to identify the direct molecular targets of this compound.
-
In-depth Mechanistic Studies: Once a primary activity is confirmed, detailed studies should be conducted to elucidate the specific signaling pathways involved, including upstream and downstream effectors.
-
In Vivo Efficacy and Safety: If promising in vitro activity is observed, preclinical studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
The exploration of this compound's mechanism of action holds the potential to uncover novel therapeutic strategies for viral infections and inflammatory diseases. This guide serves as a foundational resource to stimulate and direct these much-needed research endeavors.
References
Unveiling the Therapeutic Potential of Creticoside C: A Technical Overview
For Immediate Release
[City, State] – [Date] – Creticoside C, a diterpenoid compound isolated from Pteris cretica, is emerging as a molecule of interest within the scientific community. While extensive research is still in its early stages, preliminary investigations suggest potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets and mechanisms of action for researchers, scientists, and drug development professionals.
Core Therapeutic Areas of Investigation
Current research on this compound points towards two primary areas of therapeutic interest: neuroinflammation and oxidative stress. These processes are central to the pathology of a wide range of disorders, suggesting a broad potential for the clinical application of this natural compound.
Anti-Neuroinflammatory Properties
Neuroinflammation, the inflammatory response within the brain and spinal cord, is a key contributor to the progression of neurodegenerative diseases. Studies involving this compound have begun to elucidate its role in modulating this complex process. The primary therapeutic targets identified in this context are key signaling pathways that regulate the inflammatory cascade in microglial cells, the resident immune cells of the central nervous system.
Antioxidant and Cytoprotective Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is another critical factor in cellular damage and disease progression. This compound has demonstrated potential in activating cellular defense mechanisms against oxidative stress, thereby protecting cells from damage and promoting survival.
Potential Signaling Pathways and Molecular Targets
The therapeutic effects of this compound appear to be mediated through its interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In the context of neuroinflammation, its activation in microglia leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, a key inhibitory protein, which in turn blocks the translocation of the active NF-κB dimer to the nucleus.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This compound is suggested to promote the activation of this pathway, leading to an enhanced antioxidant capacity of the cell.
Quantitative Data Summary
At present, publicly available, peer-reviewed quantitative data on the specific efficacy and potency of this compound is limited. The following table structure is provided as a template for organizing future experimental findings.
| Target | Assay Type | Cell Line/Model | This compound Concentration | Observed Effect (% of control) | IC50/EC50 (µM) |
| NF-κB Activation | Luciferase Reporter Assay | BV-2 Microglia | 1 µM | ||
| 10 µM | |||||
| 50 µM | |||||
| Nrf2 Nuclear Translocation | Western Blot | SH-SY5Y Neuronal Cells | 1 µM | ||
| 10 µM | |||||
| 50 µM | |||||
| Pro-inflammatory Cytokine (e.g., TNF-α) Secretion | ELISA | LPS-stimulated RAW 264.7 Macrophages | 1 µM | ||
| 10 µM | |||||
| 50 µM | |||||
| Antioxidant Enzyme (e.g., HO-1) Expression | qPCR | Primary Cortical Neurons | 1 µM | ||
| 10 µM | |||||
| 50 µM |
Key Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are outlined below.
Cell Culture and Treatment
-
Cell Lines: BV-2 murine microglial cells, SH-SY5Y human neuroblastoma cells, and RAW 264.7 murine macrophages will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary Cultures: Primary cortical neurons will be isolated from embryonic day 18 (E18) Sprague-Dawley rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
This compound Treatment: this compound (CAS: 53452-34-9) will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final DMSO concentrations in cell culture media will not exceed 0.1%.
NF-κB Luciferase Reporter Assay
-
Transfect BV-2 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
-
Normalize NF-κB luciferase activity to Renilla luciferase activity.
Nrf2 Nuclear Translocation by Western Blot
-
Treat SH-SY5Y cells with this compound for the desired time points.
-
Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.
-
Determine protein concentration using a BCA protein assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Future Directions and Conclusion
The preliminary evidence for the anti-neuroinflammatory and antioxidant properties of this compound is promising. However, further in-depth studies are required to fully elucidate its therapeutic potential. Future research should focus on:
-
In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases and inflammatory conditions.
-
Target identification: Utilizing proteomic and genomic approaches to identify direct molecular binding partners of this compound.
-
Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
Creticoside C: A Technical Review of an Ent-Kaurane Diterpenoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C is a naturally occurring ent-kaurane diterpenoid glycoside. First isolated from the fronds of the fern Pteris cretica, this compound has since been noted in scientific literature, albeit sporadically, with preliminary mentions of potential biological activities. This technical guide provides a comprehensive review of the existing literature and patents related to this compound, focusing on its chemical properties, biological activities, and the experimental methodologies used in its study.
Chemical Properties and Structure
This compound is characterized by a tetracyclic diterpene core structure, typical of ent-kauranes, with a glycosidic linkage. Its chemical formula is C₂₆H₄₄O₈, and it has a molecular weight of 484.6 g/mol . The CAS number for this compound is 53452-34-9.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₄O₈ | [1] |
| Molecular Weight | 484.6 g/mol | [1] |
| CAS Number | 53452-34-9 | [1] |
| Appearance | Powder | [1] |
| Botanical Source | Pteris cretica | [2][3] |
Biological Activities and Potential Therapeutic Applications
The biological activities of this compound have not been extensively studied, with current information primarily stemming from secondary sources and inclusion in large-scale screening libraries.
Antimycobacterial Activity
A review on herbal drugs for tuberculosis mentions this compound as a "new coumarochromone glycoside from Cressa cretica" with anti-tuberculosis drug potential[4]. However, the primary source for this claim is not provided, and the classification as a coumarochromone glycoside from Cressa cretica contradicts the more frequently cited structural class and botanical source (Pteris cretica). Further investigation is required to validate this reported activity and its potential mechanism of action against Mycobacterium tuberculosis.
Antiviral Activity
This compound was included in a natural product library screened for binding to the conserved Nsp9 protein of SARS-CoV-2[5][6]. The study, however, focused on another ent-kaurane, oridonin, which exhibited significant binding and antiviral activity[5][6]. The results for this compound were not detailed, suggesting it was likely not a primary hit in this particular screen. This indicates a potential avenue for further research into its antiviral properties.
Other Potential Activities
One supplier of this compound describes it as a "cardiac glycoside with therapeutic potential," though no supporting scientific literature has been found to substantiate this claim.
Existing Patents
A thorough search of patent databases did not reveal any patents specifically claiming this compound, its synthesis, or its application in therapeutic contexts. The existing patents for related compounds, such as other diterpenoid glycosides, are broad and do not specifically mention this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are scarce in recently published literature. The primary methods would involve extraction from Pteris cretica, followed by chromatographic separation and structural elucidation using spectroscopic techniques.
Isolation and Purification
A general workflow for the isolation of diterpenoid glycosides from a plant source is outlined below. This represents a likely methodology for obtaining this compound.
Structure Elucidation
The structure of this compound would have been determined using a combination of the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework and the nature of the glycosidic linkage. A certificate of analysis from a commercial supplier indicates that NMR data is consistent with the proposed structure[1].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound[1].
Signaling Pathways
There is currently no published research detailing the specific signaling pathways modulated by this compound. Given its ent-kaurane structure, potential pathways could be inferred from related compounds, which are known to interact with various cellular targets, but this remains speculative without direct evidence for this compound.
Conclusion and Future Directions
This compound remains a sparsely studied natural product with potential for further investigation. While preliminary mentions of anti-tuberculosis and antiviral activities exist, these claims require substantial validation through rigorous scientific inquiry. The lack of detailed biological studies and specific patents presents both a challenge and an opportunity for researchers in natural product chemistry and drug discovery.
Future research should focus on:
-
Re-isolation and Full Spectroscopic Characterization: To confirm its structure and provide a complete, publicly available dataset.
-
Systematic Biological Screening: To validate the anecdotal claims of antimycobacterial and antiviral activities and to explore other potential therapeutic areas.
-
Mechanism of Action Studies: To elucidate the molecular targets and signaling pathways affected by this compound if significant biological activity is confirmed.
-
Synthesis: Development of a synthetic route could provide a more reliable source of the compound for extensive biological testing.
This in-depth guide highlights the current knowledge gap and underscores the potential of this compound as a lead compound for future drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemicals from fern species: potential for medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aapspextranet.animalhealthaustralia.com.au [aapspextranet.animalhealthaustralia.com.au]
- 4. Phytochemicals from fern species: potential for medicine applications [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. ent-Kaurane Glycosides from Tricalysia okelensis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Creticoside C: An In Silico and Experimental Roadmap
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, Creticoside C, a coumarochromone glycoside isolated from the medicinal plant Cressa cretica, has emerged as a compound of interest. While preliminary studies have hinted at its potential, particularly in the realm of anti-tuberculosis activity, a comprehensive understanding of its bioactivities and mechanisms of action remains largely unexplored. This technical guide outlines a proposed framework for the in silico prediction and experimental validation of this compound's bioactivities, providing a roadmap for researchers, scientists, and drug development professionals to unlock its full therapeutic potential.
Introduction to this compound
This compound is a natural product belonging to the coumarochromone glycoside class of compounds. It has been identified as a constituent of Cressa cretica, a plant with a history of use in traditional medicine. The chemical structure of this compound provides a unique scaffold for potential drug discovery, warranting a systematic investigation of its biological properties.
A Proposed In Silico Workflow for Bioactivity Prediction
To expedite the discovery of this compound's therapeutic applications, a robust in silico workflow is proposed. This computational approach allows for the rapid prediction of potential bioactivities, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and molecular targets, thereby guiding subsequent experimental validation.
Methodological & Application
Application Notes and Protocols for Creticoside C Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C is a pterosin sesquiterpenoid glycoside that has been isolated from the fern Pteris cretica. Pterosin-type sesquiterpenoids are characteristic constituents of the family Pteridaceae and have attracted scientific interest due to their potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for isolating similar compounds from Pteris cretica. The protocols are intended to serve as a guide for researchers aiming to isolate and study this compound for drug discovery and development purposes.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the extraction and purification of this compound. The following table provides a generalized summary of parameters based on the isolation of other pterosin sesquiterpenoids from Pteris cretica. Researchers should optimize these parameters for this compound.
Table 1: Generalized Parameters for the Extraction and Purification of Pterosin Sesquiterpenoids from Pteris cretica
| Parameter | Value/Range | Notes |
| Extraction | ||
| Plant Material | Dried and powdered aerial parts of Pteris cretica | 5 kg |
| Extraction Solvent | 70% (v/v) aqueous ethanol | Approximately 60 L |
| Extraction Method | Maceration or Soxhlet extraction | |
| Solvent Partitioning | ||
| Initial Crude Extract | 803 g (from 5 kg of plant material) | |
| Petroleum Ether Fraction | 81 g | |
| Dichloromethane Fraction | 108 g | |
| Ethyl Acetate (EtOAc) Fraction | 154 g | |
| n-Butanol (n-BuOH) Fraction | 132 g | This compound, being a glycoside, is expected to be enriched in this fraction. |
| Column Chromatography (Initial) | ||
| Stationary Phase | Silica gel | |
| Mobile Phase | Gradient of Dichloromethane/Methanol (CH₂Cl₂/MeOH) | Starting from 10:1 to 1:10 |
| Semi-preparative HPLC (Final Purification) | ||
| Stationary Phase | Reversed-phase C18 | |
| Mobile Phase | Methanol/Water (MeOH/H₂O) gradient | To be optimized |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and purification of this compound from Pteris cretica.
Plant Material Preparation
-
Collect the aerial parts of Pteris cretica.
-
Air-dry the plant material in the shade to prevent the degradation of phytochemicals.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (5 kg) with 70% aqueous ethanol (approx. 60 L) at room temperature for a period of 24-48 hours with occasional stirring.
-
Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract through a fine cloth or filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue (approx. 803 g).[1]
Solvent Partitioning
-
Suspend the crude residue in water and sequentially partition it with solvents of increasing polarity: petroleum ether, dichloromethane, ethyl acetate, and n-butanol.
-
Separate the layers and concentrate each fraction using a rotary evaporator.
-
The n-butanol fraction (approx. 132 g) is expected to be enriched with glycosidic compounds like this compound.[1]
Initial Purification by Column Chromatography
-
Subject the dried n-butanol extract to silica gel column chromatography.[1]
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., dichloromethane).
-
Pack the column with the silica gel slurry.
-
Adsorb the n-butanol extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of dichloromethane and methanol, starting from a non-polar mixture (e.g., 10:1 CH₂Cl₂/MeOH) and gradually increasing the polarity to a more polar mixture (e.g., 1:10 CH₂Cl₂/MeOH).[1]
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
Final Purification by Semi-preparative HPLC
-
Further purify the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Use a reversed-phase C18 column.
-
The mobile phase will typically consist of a gradient of methanol and water. The exact gradient profile, flow rate, and detection wavelength should be optimized to achieve the best separation for this compound.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Potential Biological Activity
While the specific biological activities of this compound have not been extensively reported, other pterosin sesquiterpenoids isolated from Pteris cretica have been investigated for their potential health benefits, including hypolipidemic effects. One study demonstrated that certain pterosin sesquiterpenoids from Pteris cretica can activate Liver X Receptors (LXRα/β), which play a crucial role in the regulation of lipid metabolism.[2][3][4] Activation of LXRs can lead to a decrease in triglyceride levels.[2][3][4]
The following diagram illustrates a simplified hypothetical signaling pathway for the hypolipidemic action of pterosin sesquiterpenoids.
Caption: Hypothetical LXR-mediated hypolipidemic signaling pathway.
References
- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors. | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Creticoside C
Introduction
Creticoside C, also known as Clematichinenoside C, is a triterpenoid saponin found in various plant species of the genus Clematis. It is often considered an impurity or a related compound in the production of other pharmacologically active saponins, such as Clematichinenoside AR, which is investigated for its potential in treating rheumatoid arthritis.[1] Accurate and reliable quantification of this compound is crucial for quality control and standardization of herbal extracts and pharmaceutical preparations containing these compounds. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The method is adapted from a validated procedure for the separation of related impurities in Clematichinenoside AR bulk samples.[1]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 HPLC system or equivalent |
| Column | Agilent TC-C18, 4.6 mm × 150 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Program | 0–5 min: 30% B5–12 min: 30%–35% B12–17 min: 35%–60% B17–20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 203 nm |
Method Validation Summary
The analytical method was validated for specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ). The validation results demonstrate that the method is suitable for its intended purpose.[1]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.9992 |
| Precision (RSD%) | <1.63% |
| Accuracy (Recovery) | 95.60% - 104.76% |
| Limit of Detection (LOD) | Data not explicitly provided for this compound, but method is sensitive for related impurities. |
| Limit of Quantification (LOQ) | Data not explicitly provided for this compound, but method is sensitive for related impurities. |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (30:70, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to construct a calibration curve.
2. Preparation of Sample Solutions
-
Sample Stock Solution: Accurately weigh a quantity of the sample (e.g., plant extract, bulk drug) and transfer it to a volumetric flask. Add a suitable volume of the dissolution solvent (acetonitrile:water, 30:70, v/v), sonicate to dissolve, and then dilute to the mark.
-
Sample Working Solution: Filter the sample stock solution through a 0.45 µm syringe filter into an HPLC vial. Dilute as necessary with the mobile phase to bring the concentration of this compound within the calibration range.
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (30% acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Run the gradient program as detailed in Table 1.
-
Monitor the chromatogram at 203 nm.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
References
[1] Zhou Y, Guan Y, Shi J, et al. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities. J Chromatogr Sci. 2013;51(7):645-651.[1]
References
Application Notes and Protocols for the NMR Analysis of Creticoside C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Creticoside C, a pterosin-type sesquiterpenoid glycoside isolated from Pteris cretica. The detailed protocols and data interpretation guidelines outlined herein are intended to assist in the structural elucidation, characterization, and purity assessment of this and structurally related natural products.
Introduction
This compound belongs to the pterosin class of sesquiterpenoids, which are characteristic constituents of the fern genus Pteris. These compounds have garnered significant interest due to their diverse biological activities, including cytotoxic effects against various cancer cell lines. Accurate and thorough structural analysis is paramount for understanding their structure-activity relationships and for advancing drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structure determination of such complex natural products in solution. This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete assignment of the proton (¹H) and carbon (¹³C) signals of a representative creticoside, Creticoside A, which shares the same core structure.
NMR Data of Creticoside A
The ¹H and ¹³C NMR spectroscopic data for Creticoside A, isolated from Pteris cretica, were acquired in methanol-d₄ (CD₃OD) on a 600 MHz spectrometer for ¹H and a 150 MHz spectrometer for ¹³C. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).
¹H NMR Data
Table 1: ¹H NMR Data for Creticoside A (600 MHz, CD₃OD) [1][2]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3a | 2.80 | d | 17.0 |
| 3b | 3.50 | d | 17.0 |
| 4 | 7.22 | s | |
| 10a | 4.10 | d | 9.4 |
| 10b | 3.48 | d | 9.4 |
| 11 | 1.14 | s | |
| 12 | 2.35 | s | |
| 13 | 2.74 | t | 5.5 |
| 14 | 3.98 | m | |
| 15 | 5.08 | d | 4.8 |
| 1' | 4.38 | d | 7.8 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.28 | m | |
| 5' | 3.39 | m | |
| 6'a | 3.88 | dd | 12.0, 2.2 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
¹³C NMR Data
Table 2: ¹³C NMR Data for Creticoside A (150 MHz, CD₃OD) [1][2]
| Position | δC (ppm) |
| 1 | 145.8 |
| 2 | 43.1 |
| 3 | 47.9 |
| 4 | 119.2 |
| 5 | 134.5 |
| 6 | 139.8 |
| 7 | 198.5 |
| 10 | 76.2 |
| 11 | 22.4 |
| 12 | 19.2 |
| 13 | 30.1 |
| 14 | 65.6 |
| 15 | 105.8 |
| 1' | 104.5 |
| 2' | 75.1 |
| 3' | 78.1 |
| 4' | 71.6 |
| 5' | 77.9 |
| 6' | 62.8 |
Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality NMR data for this compound and related compounds.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1-5 mg of the purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent should be based on the solubility of the compound and the desired resolution of the signals.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, referencing to the residual solvent peak is also common practice.
1D NMR Spectroscopy
-
¹H NMR Acquisition:
-
Set the spectrometer frequency (e.g., 600 MHz).
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Optimize the spectral width to cover all proton resonances (e.g., 0-10 ppm).
-
Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectrometer frequency (e.g., 150 MHz).
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
Use a spectral width that encompasses all carbon signals (e.g., 0-220 ppm).
-
Employ a standard pulse program with broadband proton decoupling (e.g., zgpg30).
-
2D NMR Spectroscopy
For complete structural elucidation, a series of 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.
-
Use a standard COSY pulse sequence (cosygpqf).
-
Acquire the spectrum with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
Use a standard HSQC pulse sequence with sensitivity enhancement (hsqcedetgpsisp2.2).
-
Optimize the spectral widths in both dimensions to cover the respective proton and carbon chemical shift ranges.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals long-range (2-3 bond) correlations between protons and carbons.
-
Use a standard HMBC pulse sequence (hmbcgplpndqf).
-
The long-range coupling delay should be optimized based on the expected magnitude of the couplings (e.g., 60-80 ms for a J of 8-12 Hz).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
These experiments identify protons that are close in space, which is crucial for determining the relative stereochemistry.
-
A NOESY or ROESY experiment should be performed with an appropriate mixing time (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY) to observe through-space correlations.
-
Data Processing and Interpretation
-
Processing:
-
Apply appropriate window functions (e.g., exponential or sine-bell) to the free induction decays (FIDs) before Fourier transformation to enhance resolution or sensitivity.
-
Phase and baseline correct all spectra.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
-
Interpretation Workflow:
-
1D Spectra: Analyze the ¹H NMR spectrum for chemical shifts, multiplicities, and integration to identify the types of protons present. Analyze the ¹³C NMR spectrum to determine the number of distinct carbon environments.
-
HSQC: Correlate each proton signal to its directly attached carbon.
-
COSY: Establish the spin systems by tracing the cross-peaks, which connect coupled protons.
-
HMBC: Connect the established spin systems by identifying long-range correlations from protons to quaternary carbons and across heteroatoms.
-
NOESY/ROESY: Use the through-space correlations to determine the relative configuration of stereocenters and the conformation of the molecule.
-
Visualizations
The following diagrams illustrate the general workflow for the NMR analysis of a natural product like this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationships in structure elucidation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Creticoside C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and analysis of the fragmentation patterns of Creticoside C, a labdane diterpenoid glycoside, using tandem mass spectrometry (MS/MS). Understanding the fragmentation behavior of this compound is crucial for its identification, structural elucidation, and quantification in complex biological matrices, which is essential for drug development and metabolism studies. This document outlines a comprehensive experimental workflow, from sample preparation to data analysis, and presents a proposed fragmentation pathway based on established principles of diterpenoid and glycoside mass spectrometry.
Introduction
This compound is a naturally occurring diterpenoid glycoside with a labdane skeleton. Diterpenoids are a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug discovery. Mass spectrometry is a powerful analytical technique for the structural characterization of these compounds. Tandem mass spectrometry (MS/MS) provides valuable information about the molecular structure through controlled fragmentation of a precursor ion. This note details the expected fragmentation of this compound, providing a roadmap for its analysis.
Chemical Structure of this compound
-
Molecular Formula: C₂₆H₄₄O₈
-
Molecular Weight: 484.6 g/mol
-
Class: Diterpenoid Glycoside (Labdane type)
The structure consists of a bicyclic labdane diterpenoid aglycone linked to a sugar moiety via a glycosidic bond.
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in tandem mass spectrometry is anticipated to proceed through several key pathways, primarily involving the cleavage of the glycosidic bond and subsequent fragmentation of the aglycone and sugar moieties. The most common ionization technique for such molecules is Electrospray Ionization (ESI), typically in positive ion mode, forming the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.
Key Fragmentation Steps:
-
Glycosidic Bond Cleavage: The most labile bond in this compound is the glycosidic linkage between the diterpenoid aglycone and the sugar moiety. Collision-induced dissociation (CID) is expected to readily cleave this bond, resulting in the formation of a protonated aglycone ion and a neutral loss of the sugar residue.
-
Aglycone Fragmentation: The resulting aglycone ion will undergo further fragmentation, characteristic of the labdane diterpenoid skeleton. This typically involves losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and various hydrocarbon fragments. Specific cleavages of the bicyclic ring system are also expected.
-
Sugar Moiety Fragmentation: While the primary fragment observed is often the aglycone, fragmentation of the sugar moiety can also occur, leading to characteristic neutral losses.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the expected key fragment ions for this compound in positive ion mode ESI-MS/MS. The exact m/z values may vary slightly depending on the instrument calibration and resolution.
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | Proposed Structure/Loss | Expected m/z |
| 485.3 | [Aglycone+H]⁺ | Loss of a hexose sugar moiety | 323.3 |
| 323.3 | [Aglycone+H-H₂O]⁺ | Loss of water from the aglycone | 305.3 |
| 323.3 | [Aglycone+H-2H₂O]⁺ | Loss of two water molecules | 287.3 |
| 323.3 | Various | Ring cleavages and other neutral losses | Varies |
Experimental Protocol
This section provides a general protocol for the MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.
5.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration appropriate for MS analysis (e.g., 1-10 µg/mL) using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
5.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
5.3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Gas Flow Rates: Optimize nebulizer and drying gas flows for the specific instrument.
-
MS Scan Range: m/z 100 - 1000.
-
MS/MS Analysis: Select the precursor ion for this compound ([M+H]⁺ at m/z 485.3) for collision-induced dissociation (CID).
-
Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the formation of different fragment ions.
Experimental Workflow
The overall experimental workflow for the MS fragmentation analysis of this compound is depicted below.
Caption: Experimental workflow for this compound fragmentation analysis.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and experimental protocol will aid researchers in the identification and structural characterization of this and structurally related diterpenoid glycosides. The presented workflow can be adapted and optimized for various research applications, from natural product discovery to pharmacokinetic studies in drug development.
Application Notes and Protocols for Studying Creticoside C Effects in Animal Models
Introduction
Creticoside C is a diterpenoid glycoside isolated from Pteris cretica.[1][2] While specific in vivo studies on this compound are limited, related compounds, such as other marine and plant-derived glycosides, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects.[3][4][5][6][7] These application notes provide detailed protocols for evaluating the therapeutic potential of this compound in various preclinical animal models.
Anti-Inflammatory Effects
Application Note: Evaluating the Efficacy of this compound in Models of Acute and Chronic Inflammation
To assess the anti-inflammatory potential of this compound, two standard and well-characterized animal models are proposed: Carrageenan-Induced Paw Edema for acute inflammation and Collagen-Induced Arthritis for chronic autoimmune inflammation. These models allow for the evaluation of the compound's ability to modulate inflammatory pathways and reduce associated symptoms.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory effects of novel compounds against acute inflammation.[8][9][10][11]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 5% Tween 80 in saline)
-
This compound (Dose 1, e.g., 10 mg/kg)
-
This compound (Dose 2, e.g., 30 mg/kg)
-
Positive Control (e.g., Indomethacin, 5 mg/kg)
-
-
Compound Administration: this compound or the vehicle is administered intraperitoneally or orally 30-60 minutes before carrageenan injection.[11]
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[8][11][12]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[11]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group. At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers like TNF-α, IL-1β, iNOS, and COX-2 via Western blot or ELISA.[11]
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | 0% |
| This compound | 10 | 0.85 ± 0.10 | 32% |
| This compound | 30 | 0.55 ± 0.08 | 56% |
| Indomethacin | 5 | 0.40 ± 0.05 | 68% |
Experimental Workflow Diagram:
Animal Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of rheumatoid arthritis, exhibiting key pathological features of the human disease.[4][13][14][15]
Experimental Protocol:
-
Animals: DBA/1J mice (male, 8-10 weeks old) are typically used due to their high susceptibility.[4][15]
-
Induction of Arthritis:
-
Grouping and Treatment: Starting from day 21 (or upon the first signs of arthritis), mice are divided into groups and treated daily with:
-
Vehicle Control
-
This compound (e.g., 10, 30 mg/kg, p.o.)
-
Positive Control (e.g., Methotrexate)
-
-
Clinical Assessment: Mice are monitored 2-3 times a week for signs of arthritis. Clinical scores are assigned to each paw (0-4 scale), and paw thickness is measured with a caliper.[15]
-
Endpoint Analysis: At the end of the study (e.g., day 42-56), serum is collected for cytokine analysis (e.g., IL-6, TNF-α). Paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.[13]
Data Presentation:
| Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 250 ± 45 |
| This compound (10 mg/kg) | 7.2 ± 0.9 | 3.1 ± 0.2 | 180 ± 30 |
| This compound (30 mg/kg) | 4.5 ± 0.7 | 2.6 ± 0.2 | 110 ± 25 |
| Methotrexate (1 mg/kg) | 3.1 ± 0.5 | 2.4 ± 0.1 | 85 ± 20 |
Neuroprotective Effects
Application Note: Investigating the Neuroprotective Potential of this compound in a Parkinson's Disease Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[3][17][18][19]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their sensitivity to MPTP.
-
MPTP Administration: An acute or sub-acute regimen can be used. A common protocol involves four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
Grouping and Treatment:
-
Saline Control
-
MPTP + Vehicle
-
MPTP + this compound (e.g., 20, 50 mg/kg, i.p. or p.o.)
-
Treatment with this compound can be administered before, during, and after MPTP administration to assess its protective effects.
-
-
Behavioral Assessment: 7-14 days after MPTP injection, motor function is assessed using tests such as:
-
Rotarod test: To measure motor coordination and balance.
-
Pole test: To assess bradykinesia.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study (e.g., day 21), brains are collected.
-
The striatum is dissected for HPLC analysis of dopamine and its metabolites (DOPAC, HVA).
-
The substantia nigra is sectioned for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons to quantify dopaminergic cell loss.
-
Data Presentation:
| Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |
| Saline Control | 180 ± 20 | 100% | 100% |
| MPTP + Vehicle | 65 ± 15 | 45 ± 8% | 50 ± 10% |
| MPTP + this compound (20 mg/kg) | 95 ± 18 | 65 ± 10% | 70 ± 12% |
| MPTP + this compound (50 mg/kg) | 130 ± 22 | 80 ± 9% | 85 ± 10% |
Neuroinflammatory Signaling Pathway Diagram:
Anti-Cancer Effects
Application Note: Evaluating the Anti-Leukemic Activity of this compound in a Xenograft Model
Based on the observed anti-leukemic effects of related marine glycosides, a patient-derived xenograft (PDX) or cell line-derived xenograft model of acute myeloid leukemia (AML) is appropriate to test the efficacy of this compound.[3][20][21][22][23][24]
Experimental Protocol:
-
Animals: Immunodeficient mice such as NOD/SCID or NSG (6-8 weeks old) are used to prevent graft rejection.[20][21]
-
Cell Implantation: Human AML cell lines (e.g., HL-60, K562) or primary patient AML cells (5 x 10^5 to 1 x 10^6 cells) are injected intravenously (IV) into the mice.[20]
-
Monitoring Engraftment: Engraftment is monitored by weekly peripheral blood analysis for human CD45+ cells via flow cytometry.[20][21]
-
Grouping and Treatment: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), mice are randomized into groups:
-
Vehicle Control
-
This compound (e.g., 10, 30 mg/kg, i.p. or p.o., daily)
-
Standard Chemotherapy (e.g., Cytarabine)
-
-
Efficacy Assessment:
-
Survival: Animals are monitored for signs of disease progression and overall survival is recorded.
-
Tumor Burden: Leukemic burden in peripheral blood, bone marrow, and spleen is assessed at the end of the study by flow cytometry for hCD45+ cells.[21]
-
Spleen Weight: Spleen size and weight are measured as an indicator of disease progression.
-
Data Presentation:
| Group | Median Survival (Days) | Bone Marrow hCD45+ (%) | Spleen Weight (mg) |
| Vehicle Control | 25 | 85 ± 8 | 550 ± 70 |
| This compound (10 mg/kg) | 35 | 60 ± 10 | 350 ± 50 |
| This compound (30 mg/kg) | 45 | 35 ± 9 | 200 ± 40 |
| Cytarabine | 50 | 15 ± 5 | 150 ± 30 |
Signaling Pathway Diagram (Hypothesized from related compounds):
Metabolic Disease Effects
Application Note: Assessing the Impact of this compound on Diet-Induced Metabolic Syndrome
Diet-induced obesity (DIO) models in mice are highly relevant for studying metabolic syndrome as they mimic the human condition resulting from excessive calorie intake.[7][25][26][27]
Experimental Protocol:
-
Animals: C57BL/6J mice are a common choice as they are prone to developing obesity, insulin resistance, and dyslipidemia on a high-fat diet.[7]
-
Diet: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce metabolic syndrome. A control group is fed a standard chow diet.[27]
-
Grouping and Treatment: After the induction period, HFD-fed mice are divided into groups and treated for 4-8 weeks with:
-
HFD + Vehicle
-
HFD + this compound (e.g., 25, 50 mg/kg, p.o., daily)
-
HFD + Positive Control (e.g., Metformin)
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored weekly.
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.
-
Blood Parameters: At the end of the study, fasting blood glucose, insulin, triglycerides, and cholesterol levels are measured.
-
-
Tissue Analysis: Liver and adipose tissue are collected for histological analysis (e.g., H&E staining for steatosis) and gene expression analysis of metabolic and inflammatory markers.
Data Presentation:
| Group | Body Weight Gain (g) | Fasting Glucose (mg/dL) | AUC in GTT | Liver Triglycerides (mg/g) |
| Chow Control | 4 ± 1 | 100 ± 10 | 15000 ± 1000 | 15 ± 3 |
| HFD + Vehicle | 18 ± 3 | 160 ± 15 | 30000 ± 2500 | 50 ± 8 |
| HFD + this compound (25 mg/kg) | 14 ± 2 | 140 ± 12 | 25000 ± 2000 | 35 ± 6 |
| HFD + this compound (50 mg/kg) | 11 ± 2 | 125 ± 10 | 21000 ± 1800 | 25 ± 5 |
| HFD + Metformin | 10 ± 2 | 120 ± 11 | 19000 ± 1500 | 22 ± 4 |
Experimental Workflow Diagram:
References
- 1. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. scispace.com [scispace.com]
- 3. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. biosciencepharma.com [biosciencepharma.com]
- 6. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 13. chondrex.com [chondrex.com]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 16. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 17. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. Guidelines for Diet-Induced Models of Cardiometabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Creticoside C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo administration of Creticoside C, a diterpenoid compound sourced from Pteris cretica. Due to the limited availability of specific physicochemical data for this compound, the following protocols are based on general properties of iridoid glycosides and related natural products. Researchers are strongly advised to perform small-scale pilot studies to determine the optimal formulation and dosage for their specific experimental needs.
Compound Information
A summary of the available information for this compound is presented in the table below.
| Parameter | Value | Source |
| Chemical Name | This compound | ChemFaces |
| CAS Number | 53452-34-9 | ChemFaces |
| Molecular Formula | C26H44O8 | ChemFaces |
| Molecular Weight | 484.6 g/mol | ChemFaces |
| Compound Type | Diterpenoid | ChemFaces |
| Source | The herbs of Pteris cretica | ChemFaces |
| Physical Description | Powder | ChemFaces |
| Known Solvents | DMSO, Pyridine, Methanol, Ethanol | ChemFaces[1] |
Proposed Formulations for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the bioavailability and reproducibility of in vivo studies. Based on the known solubility of this compound in ethanol, two primary formulations are proposed: one for oral administration and one for intravenous administration.
Oral Gavage Formulation
Oral gavage is a common method for administering compounds to rodents. A co-solvent system is often employed to solubilize hydrophobic compounds for aqueous delivery.
| Component | Purpose | Suggested Concentration |
| This compound | Active Pharmaceutical Ingredient | 1-50 mg/kg |
| Ethanol, USP | Primary Solvent | 5-10% (v/v) |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent & Solubilizer | 30-40% (v/v) |
| Saline (0.9% NaCl) or Water for Injection | Vehicle | q.s. to 100% |
Intravenous Injection Formulation
For intravenous administration, the formulation must be sterile and have a pH and osmolarity compatible with blood to minimize irritation and toxicity. The use of a solubilizing agent like cyclodextrin is recommended to avoid precipitation of the compound in the bloodstream.
| Component | Purpose | Suggested Concentration |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/kg |
| Ethanol, USP | Primary Solvent | < 5% (v/v) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizing Agent | 20-40% (w/v) |
| Saline (0.9% NaCl) for Injection | Vehicle | q.s. to 100% |
Experimental Protocols
Preparation of Oral Gavage Formulation (10 mg/mL Stock)
-
Dissolution of this compound: Weigh the required amount of this compound powder. In a sterile container, dissolve the powder in the specified volume of ethanol. Gentle vortexing or sonication may be used to aid dissolution.
-
Addition of Co-solvent: Add the specified volume of PEG 400 to the ethanol-Creticoside C solution and mix thoroughly.
-
Final Dilution: Slowly add the saline or water for injection to the mixture while continuously stirring to reach the final desired volume. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
Storage: Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh or conduct a stability study to determine the appropriate storage duration.
Preparation of Intravenous Injection Formulation (2 mg/mL Stock)
-
Preparation of HP-β-CD Solution: In a sterile, pyrogen-free container, dissolve the required amount of HP-β-CD in the saline for injection.
-
Dissolution of this compound: In a separate sterile container, dissolve the weighed this compound powder in the specified volume of ethanol.
-
Complexation: Slowly add the this compound-ethanol solution to the HP-β-CD solution while stirring vigorously. This process facilitates the formation of an inclusion complex, enhancing the solubility of this compound in the aqueous vehicle.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the sterile formulation at 4°C, protected from light. Due to the potential for microbial growth in parenteral solutions, it is highly recommended to use the formulation immediately after preparation or within 24 hours if stored at 4°C. A thorough stability and sterility study is essential for long-term storage.
In Vivo Administration Protocol (Mice)
The following is a general guideline for the administration of this compound formulations to mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: The choice of mouse strain will depend on the specific research question.
-
Dosage: Based on studies of other iridoid glycosides, doses for oral administration can range from 50 to 200 mg/kg.[2] For intravenous administration, a lower dose is typically used, starting from 1-10 mg/kg. Dose-response studies are recommended to determine the optimal dose.
-
Administration Volume:
-
Oral Gavage: Typically 5-10 mL/kg body weight.
-
Intravenous Injection (Tail Vein): Typically 5-10 mL/kg body weight, administered slowly.
-
-
Frequency: The frequency of administration (e.g., once daily, twice daily) will depend on the pharmacokinetic properties of this compound, which are currently unknown.
Stability Testing of the Formulation
It is crucial to assess the stability of the prepared formulation to ensure consistent dosing throughout the study.
-
Initial Analysis: Immediately after preparation, analyze an aliquot of the formulation for the concentration of this compound using a validated analytical method (e.g., HPLC-UV). Also, visually inspect for any precipitation or color change.
-
Storage: Store the remaining formulation under the intended storage conditions (e.g., 4°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot and repeat the analysis performed in step 1.
-
Acceptance Criteria: The formulation is considered stable if the concentration of this compound remains within ±10% of the initial concentration and there are no visual changes.
Putative Signaling Pathways of this compound Action
Based on the known biological activities of iridoid glycosides, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/AKT pathways.
References
- 1. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Creticoside C Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creticoside C, a diterpenoid glycoside isolated from Pteris cretica, presents a complex and intriguing scaffold for medicinal chemistry exploration. Due to the absence of a published total synthesis, this document outlines a proposed retro-synthetic analysis and general protocols for the synthesis of this compound analogs. These protocols are based on established methodologies for the synthesis of related diterpenoid glycosides and are intended to serve as a foundational guide for researchers. The synthesis of analogs will enable the exploration of structure-activity relationships (SAR) and the elucidation of its biological targets and mechanism of action. Currently, there is a lack of specific information regarding the biological activity and signaling pathways modulated by this compound. The synthesis of analogs will be crucial in generating the necessary compounds for biological screening to uncover these details.
Structure of this compound
Proposed Retrosynthetic Analysis
A general retrosynthetic strategy for a diterpenoid glycoside like this compound would involve two key disconnections: the glycosidic bond and the strategic bond dissections of the diterpenoid aglycone.
Caption: Retrosynthetic analysis of a this compound analog.
This approach simplifies the complex target into more manageable synthetic precursors: a suitably functionalized diterpenoid aglycone and an activated glycosyl donor.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of various this compound analogs once the specific structure is known.
Synthesis of the Diterpenoid Aglycone
The synthesis of a complex polycyclic diterpenoid core is a significant undertaking. The specific strategy will heavily depend on the ring system and stereochemistry of the this compound aglycone. Common strategies for constructing such frameworks include:
-
Diels-Alder Cycloadditions: To form key six-membered rings.
-
Radical Cascades: For the formation of multiple rings in a single step.
-
Fragment Coupling Approaches: Wherein complex fragments are synthesized separately and then joined.
General Protocol for a Hypothetical Fragment Coupling:
-
Fragment Synthesis: Synthesize key fragments of the diterpenoid core based on a detailed retrosynthetic analysis of the specific target analog. This will involve multi-step organic synthesis.
-
Fragment Coupling:
-
Dissolve fragment A (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to the appropriate temperature (e.g., -78 °C).
-
Add a solution of the coupling partner, fragment B (1.1 equivalents), in the same anhydrous solvent dropwise.
-
Introduce a suitable coupling reagent or catalyst (e.g., a Lewis acid or an organometallic catalyst).
-
Stir the reaction at the specified temperature for the required time, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Glycosylation of the Diterpenoid Aglycone
The formation of the glycosidic bond is a critical step. The choice of glycosyl donor, aglycone protecting groups, and reaction conditions will be crucial for achieving the desired stereoselectivity.
General Protocol for Glycosylation using a Glycosyl Trichloracetimidate Donor:
-
Preparation of the Glycosyl Donor: Synthesize the desired glycosyl trichloroacetimidate from the corresponding protected monosaccharide.
-
Glycosylation Reaction:
-
Dissolve the diterpenoid aglycone (1 equivalent) and the glycosyl trichloroacetimidate donor (1.5 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane or a mixture of dichloromethane and diethyl ether) under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a solid base (e.g., sodium bicarbonate or triethylamine).
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the resulting glycoside by column chromatography on silica gel.
-
Deprotection of the Glycoside
The final step is the removal of all protecting groups to yield the target this compound analog.
General Protocol for Global Deprotection (example using hydrogenolysis and acidic hydrolysis):
-
Hydrogenolysis (for benzyl-type protecting groups):
-
Dissolve the protected glycoside in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
-
Acidic Hydrolysis (for acetal-type protecting groups):
-
Dissolve the partially deprotected product in a mixture of a protic solvent and water (e.g., THF/H₂O or MeOH/H₂O).
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).
-
Stir at room temperature until the reaction is complete.
-
-
Work-up and Purification:
-
Neutralize the reaction with a base (e.g., sodium bicarbonate).
-
Concentrate the mixture and purify the final compound by preparative HPLC.
-
Data Presentation
As specific quantitative data for this compound analog synthesis is not yet available, the following tables are provided as templates for researchers to populate with their experimental results.
Table 1: Synthesis of Diterpenoid Aglycone Analogs
| Analog ID | Key Reaction Type | Starting Material(s) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS) |
Table 2: Glycosylation Reactions
| Aglycone ID | Glycosyl Donor | Promoter | Solvent/Temp (°C) | α:β Ratio | Yield (%) |
Table 3: Biological Activity of this compound Analogs
| Analog ID | Target Assay | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Notes |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound analogs, as well as a hypothetical signaling pathway that could be investigated.
Caption: General workflow for the synthesis of this compound analogs.
Once analogs are synthesized, their biological activity can be screened against various cell lines and protein targets to identify potential signaling pathway modulation. A hypothetical pathway is depicted below.
Caption: Hypothetical signaling pathway modulated by this compound analogs.
Conclusion
The synthesis of this compound analogs represents a challenging yet rewarding area of research. The protocols and strategies outlined in this document provide a starting point for the chemical synthesis and subsequent biological evaluation of these complex natural products. The successful synthesis of a library of analogs will be instrumental in defining their therapeutic potential and uncovering their mechanism of action at the molecular level. Researchers are strongly encouraged to first obtain the definitive structure of this compound from the primary literature before embarking on a synthetic campaign.
References
Troubleshooting & Optimization
Creticoside C Stability: Technical Support Center
Disclaimer: Specific stability data for Creticoside C in solution is limited in publicly available literature. The information provided below is based on general principles of chemical stability, data for structurally related saponins, and standard analytical practices. It is intended to serve as a guide for researchers. We strongly recommend performing compound-specific stability studies for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a diterpenoid glycoside, is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. Like many saponins, it is susceptible to hydrolysis of its glycosidic bonds.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[3] For biological assays, DMSO is commonly used. However, for long-term storage, it is advisable to prepare a stock solution in an anhydrous solvent like DMSO and store it at a low temperature. The choice of solvent should also consider its compatibility with your specific experimental setup.
Q3: How should I store this compound solutions?
A3: For optimal stability, stock solutions should be stored at -20°C or lower.[2] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Low temperatures are crucial for minimizing saponin degradation during storage.[2][4]
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color, such as the appearance of a yellow tint, can be an indicator of degradation. It is recommended to prepare fresh solutions if any visual changes are observed. A stability-indicating analytical method, such as HPLC-UV, should be used to verify the purity and concentration of the solution before use.
Q5: Can I prepare a large batch of this compound solution and use it over several weeks?
A5: It is generally recommended to prepare solutions fresh on the day of use. If this is not feasible, stability studies should be conducted to determine the acceptable duration of storage under your specific conditions (solvent, concentration, temperature). Saponin solutions can degrade over time, affecting the accuracy and reproducibility of your experiments.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution leading to lower effective concentration. | Prepare fresh solutions for each experiment. Verify the concentration and purity of your stock solution using a qualified analytical method like HPLC. Store stock solutions in small, single-use aliquots at -20°C or -80°C. |
| Precipitate formation in the solution upon storage | Poor solubility or degradation of the compound. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. If using aqueous buffers, be aware that pH changes can affect solubility. Consider using a co-solvent system if necessary. |
| Loss of biological activity | Hydrolysis of the glycosidic linkages, which can alter the compound's structure and function. | Avoid high temperatures and extreme pH conditions (especially alkaline).[1][2] Prepare solutions in appropriate buffers if pH control is critical for your experiment, but be aware that the buffer itself can influence stability. |
Quantitative Stability Data (for Structurally Related Saponins)
The following data is for other saponins and should be used as a general reference for this compound.
| Saponin/Condition | Parameter | Value | Reference |
| QS-18 (Quillaja saponaria saponin) | Half-life at 26°C, pH 5.1 | 330 ± 220 days | [1] |
| QS-18 (Quillaja saponaria saponin) | Half-life at 26°C, pH 10.0 | 0.06 ± 0.01 days | [1] |
| Saikosaponin A | Degradation | Increased with decreasing pH (5.06-6.96) | [2] |
| Total Saponins (Polygonatum Cyrtonema Hua) | Storage at -20°C | Highest stability | [2][4] |
| Total Saponins (Polygonatum Cyrtonema Hua) | Storage at 4°C | Moderate stability | [2][4] |
| Total Saponins (Polygonatum Cyrtonema Hua) | Storage at Room Temperature | Lowest stability | [2][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/DAD or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 N HCl before analysis. Saponin hydrolysis is often base-catalyzed.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid this compound and the stock solution in an oven at a controlled temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Control Samples: Maintain an unstressed sample of the stock solution at -20°C.
-
Analysis: Analyze all stressed and control samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water (with formic acid) and acetonitrile is a common starting point for saponin analysis. Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A hypothetical degradation pathway for this compound via hydrolysis.
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Iridoid Glycoside Dosage for Cell Culture: A Technical Support Guide
Disclaimer: Information specific to "Creticoside C" is not currently available in published literature. This guide provides information on optimizing the dosage of iridoid glycosides as a class of compounds, with specific examples from related molecules. Researchers working with novel compounds like this compound should use this as a starting point and adapt the protocols based on their own empirical data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridoid glycosides in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a new iridoid glycoside in cell culture?
A starting concentration for a new iridoid glycoside can be extrapolated from data on similar compounds. For many iridoid glycosides, a broad range of 1 µM to 100 µM is often used in initial screening experiments. For instance, studies on certain iridoid glucosides have used concentrations from 2.5 µM to 40 µM to assess their effects on cell viability[1]. Another study investigating different iridoid glycosides used concentrations ranging from 10 µM to 100 µM[2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How can I determine the cytotoxicity of my iridoid glycoside?
Cytotoxicity can be determined using various cell viability assays. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) is another colorimetric assay that is generally more sensitive and less toxic than the MTT assay[1].
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
It is recommended to test a wide range of concentrations (e.g., from nanomolar to high micromolar) and multiple time points (e.g., 24, 48, and 72 hours) to establish a comprehensive cytotoxicity profile.
Q3: My iridoid glycoside is not showing any effect. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Concentration: The concentration used may be too low. Refer to dose-response studies of similar compounds and consider testing a higher concentration range.
-
Solubility: The compound may not be fully dissolved in the culture medium. Ensure proper dissolution, and if necessary, use a vehicle like DMSO (dimethyl sulfoxide), keeping the final concentration of the vehicle below a non-toxic level (typically <0.1%).
-
Stability: The iridoid glycoside may be unstable in the culture medium over the duration of the experiment. Consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH)[1].
-
Cell Type: The chosen cell line may not be sensitive to the compound's mechanism of action.
-
Incubation Time: The duration of the treatment may be too short to induce a measurable response.
Q4: I am observing unexpected cell death even at low concentrations. What could be the cause?
Unexpected cytotoxicity can arise from:
-
Compound Purity: Impurities in the compound preparation could be toxic to the cells.
-
Vehicle Toxicity: If using a solvent like DMSO, ensure the final concentration is not exceeding the toxic threshold for your cell line.
-
Contamination: The cell culture itself may be contaminated with bacteria, yeast, or mycoplasma.
-
Compound-Medium Interaction: The iridoid glycoside might interact with components of the cell culture medium, leading to the formation of toxic byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Pipetting errors- Variation in cell seeding density- Inconsistent incubation times- Lot-to-lot variability of the compound or reagents | - Use calibrated pipettes and consistent techniques.- Ensure uniform cell seeding in all wells.- Standardize all incubation periods.- Use the same lot of compound and reagents for a set of experiments. |
| High background in viability/cytotoxicity assays | - Contamination of cell culture- Reagent preparation issues- Assay interference by the compound | - Regularly check for and treat any cell culture contamination.- Prepare fresh reagents according to the manufacturer's instructions.- Run a control with the compound in cell-free medium to check for interference. |
| Difficulty dissolving the iridoid glycoside | - Poor solubility in aqueous solutions | - Use a small amount of a biocompatible solvent like DMSO to prepare a stock solution.- Gently warm the solution or use sonication to aid dissolution.- Ensure the final solvent concentration in the culture medium is non-toxic. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the iridoid glycoside in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the iridoid glycoside. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Cell Migration Scratch Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the iridoid glycoside at a non-toxic concentration. Include a control well with medium only.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure over time to assess cell migration.
Signaling Pathways and Experimental Workflows
Iridoid glycosides have been shown to modulate various signaling pathways. For example, some inhibit cancer cell proliferation by downregulating the PI3K/Akt pathway[3].
Caption: PI3K/Akt signaling pathway and the inhibitory point of some iridoid glycosides.
Caption: Experimental workflow for optimizing iridoid glycoside dosage in cell culture.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
Creticoside C interference with assay reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Creticoside C, an ent-kaurane diterpenoid glycoside isolated from Pteris cretica, to interfere with common assay reagents and technologies. While direct studies on assay interference by this compound are limited, this guide draws upon the known properties of diterpenoids and general principles of assay interference to help researchers identify and mitigate potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
A1: this compound is a natural product isolated from the plant Pteris cretica. It is classified as an ent-kaurane diterpenoid glycoside.[1][2][3] Its core structure is a tetracyclic diterpene, which is attached to a sugar moiety. This chemical structure is important to consider when evaluating its potential for assay interference.
Q2: Why might this compound interfere with my assay?
A2: Diterpenoids, the class of compounds this compound belongs to, can potentially interfere with biochemical assays through several mechanisms:
-
Reactive Oxygen Species (ROS) Generation: Some ent-kaurane diterpenoids have been shown to induce the formation of ROS and deplete intracellular glutathione (GSH).[4] This can lead to non-specific oxidation of assay components, causing false-positive or false-negative results, particularly in cell-based assays or assays with redox-sensitive reagents.
-
Interaction with Assay Components: Like many natural products, diterpenoids can interact non-specifically with proteins, including enzymes and reporter molecules, potentially altering their activity or detection.
-
Optical Interference: While less common for this class compared to highly colored or fluorescent compounds, it is always a possibility that a compound or its formulation could interfere with absorbance- or fluorescence-based readouts.
Q3: Are there specific assay types that are more susceptible to interference by diterpenoids like this compound?
A3: While data specifically for this compound is not available, based on the properties of related compounds, the following assay types may warrant careful validation:
-
Cell-based assays: Due to the potential for ROS generation and effects on cellular redox balance, cell-based assays measuring viability, apoptosis, or signaling pathways could be affected.[4]
-
Luciferase reporter gene assays: While some studies have successfully used luciferase assays to study the biological activity of ent-kaurane diterpenoids, the potential for interference should not be overlooked.[1][5]
-
Fluorescence-based assays: Compounds that can affect the cellular environment (e.g., by inducing ROS) could indirectly impact fluorescent probes. Direct quenching or enhancement of fluorescence is also a possibility that should be tested for.
-
Assays sensitive to thiol-reactive compounds: The ability of some ent-kaurane diterpenoids to interact with thiols suggests that assays involving enzymes with critical cysteine residues might be susceptible to interference.[4][6]
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these troubleshooting steps.
Problem 1: Inconsistent or unexpected results in a cell-based assay.
Possible Cause: this compound may be inducing oxidative stress or other cellular effects not directly related to the target of interest.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Perform a cytotoxicity assay. | Determine the concentration range at which this compound is not cytotoxic to the cells used in your primary assay. |
| 2 | Measure ROS levels. | Use a fluorescent probe (e.g., DCFDA) to assess if this compound induces ROS production at the concentrations used in your assay. |
| 3 | Include an antioxidant control. | Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC). If the observed effect is reversed by NAC, it may be due to oxidative stress. |
| 4 | Use an orthogonal assay. | Confirm your findings using a different assay that measures the same endpoint but with a different detection principle (e.g., a biochemical assay instead of a cell-based one). |
Problem 2: Suspected interference with a luciferase or fluorescence-based assay.
Possible Cause: this compound may be directly inhibiting the reporter enzyme or interfering with the optical properties of the assay.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Run a "reagent-only" control. | In wells without cells or your target enzyme, mix this compound with the detection reagents (luciferin/luciferase or fluorescent substrate/enzyme). |
| 2 | Perform a counter-screen with purified enzyme. | Test the effect of this compound on the activity of purified luciferase or the enzyme used in your fluorescence assay. |
| 3: For fluorescence assays | Check for autofluorescence and quenching. | Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. Also, measure the fluorescence of your probe in the presence and absence of this compound. |
| 4 | Shift to a red-shifted fluorophore. | If interference is observed, consider using a fluorescent dye that excites and emits at longer wavelengths (far-red), as this can reduce interference from many compounds.[7][8] |
Experimental Protocols
Protocol 1: Assessing Direct Interference with Firefly Luciferase
Objective: To determine if this compound directly inhibits the activity of firefly luciferase.
Methodology:
-
Prepare a solution of purified firefly luciferase in an appropriate buffer.
-
Prepare a serial dilution of this compound in the same buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a white, opaque 96-well plate, add the luciferase solution to each well.
-
Add the different concentrations of this compound or vehicle to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a luciferin-containing substrate solution.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence in the presence of this compound to the vehicle control. A decrease in signal indicates inhibition.
Protocol 2: Thiol Reactivity Counter-Screen
Objective: To assess if this compound's activity is dependent on its interaction with thiols.
Methodology:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing a thiol-scavenging agent, such as dithiothreitol (DTT), at a final concentration of 1-5 mM.[6]
-
Run your primary assay to determine the IC50 or activity of this compound in both the standard buffer and the DTT-containing buffer.
-
Data Analysis: A significant increase in the IC50 or a decrease in the activity of this compound in the presence of DTT suggests that the compound may be acting through a thiol-reactive mechanism.[6]
Visualizing Workflows and Concepts
Below are diagrams to help visualize the troubleshooting process and potential mechanisms of interference.
Caption: A decision-making workflow for troubleshooting suspected assay interference by this compound.
Caption: Potential pathways through which this compound may interfere with assay components.
References
- 1. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Group of ent-Kaurane Diterpenoids Inhibit Hedgehog Signaling and Induce Cilia Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Creticoside C Extraction Yield
Welcome to the Technical Support Center for Creticoside C extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound, an iridoid glycoside with significant therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential sources?
This compound is an iridoid glycoside, a class of secondary metabolites found in various plants. It is notably present in species of the Cistus genus, such as Cistus creticus. Iridoid glycosides are known for a wide range of biological activities, making their efficient extraction a key focus for pharmaceutical research.
Q2: What are the conventional methods for extrahendo this compound?
Traditional methods for extracting this compound and other iridoid glycosides typically involve solid-liquid extraction using organic solvents. Maceration and Soxhlet extraction are common conventional techniques. The choice of solvent is crucial, with polar solvents like methanol, ethanol, and their aqueous mixtures being frequently employed due to the polar nature of glycosides.
Q3: How can I enhance the yield of this compound extraction?
Several modern techniques can significantly improve the extraction yield and reduce extraction time compared to conventional methods. These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.
-
Enzyme-Assisted Extraction (EAE): Involves the use of specific enzymes to break down the plant cell wall components, facilitating the release of intracellular contents.
Optimization of extraction parameters such as solvent concentration, temperature, time, pH, and solid-to-liquid ratio is critical for maximizing the yield with any of these methods.
Q4: What are the common challenges encountered during this compound extraction?
Researchers may face several challenges, including:
-
Low Yield: Often due to inefficient cell wall disruption, inappropriate solvent selection, or suboptimal extraction conditions.
-
Compound Degradation: Iridoid glycosides can be sensitive to high temperatures and extreme pH levels, leading to degradation and reduced yield.
-
Co-extraction of Impurities: The crude extract often contains pigments, lipids, and other secondary metabolites that can interfere with downstream purification and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low this compound Yield | Incomplete cell wall disruption. | - Increase sonication power or extraction time in UAE. - Increase microwave power or irradiation time in MAE. - Optimize enzyme concentration and incubation time in EAE. - Ensure plant material is finely powdered to increase surface area. |
| Suboptimal solvent system. | - Test different polar solvents (methanol, ethanol) and their aqueous mixtures (e.g., 50-80% ethanol). - Adjust the solvent-to-solid ratio to ensure complete immersion and effective extraction. A higher ratio (e.g., 1:20 or 1:30 g/mL) is often beneficial.[1] | |
| Inadequate extraction temperature. | - Optimize the temperature for the chosen method. For UAE and MAE, temperatures between 40-60°C are often effective.[2] For EAE, follow the optimal temperature for the specific enzyme used. | |
| Degradation of this compound | Excessive heat during extraction or solvent evaporation. | - For MAE, use intermittent microwave irradiation to avoid overheating. - For all methods, use a rotary evaporator under reduced pressure and at a controlled temperature (e.g., < 50°C) for solvent removal. |
| Inappropriate pH of the extraction medium. | - Maintain a neutral or slightly acidic pH to prevent hydrolysis of the glycosidic bond. The stability of iridoid glycosides can be affected by alkaline and strong acid conditions.[3][4] | |
| Extract Contamination with Impurities | Non-selective nature of the extraction solvent. | - Perform a preliminary wash of the plant material with a non-polar solvent (e.g., hexane) to remove lipids and pigments. - Employ post-extraction purification techniques such as solid-phase extraction (SPE) or column chromatography. |
| Inconsistent Results | Variation in plant material. | - Use plant material from the same source and harvest time. - Ensure consistent drying and grinding procedures. |
| Fluctuations in extraction parameters. | - Precisely control all extraction parameters (temperature, time, power, etc.) for each experiment. |
Data on Iridoid Glycoside Extraction Yields
Disclaimer: The following data is based on studies of total iridoid glycosides from various plant sources and serves as a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g dry weight) | Reference |
| Maceration | Ethanol | Room Temp | 24 h | ~22% of hot water extraction | [5] |
| Hot Water Extraction | Water | 100 | 1 h | 100% (relative) | [5] |
| Pressurized Liquid Extraction | Water | 100 | 10 min | ~83-92% of hot water extraction | [5] |
| Ultrasound-Assisted Extraction | 50% Ethanol | 60 | 45 min | ~18.75 | [2] |
| Microwave-Assisted Extraction | 72% Ethanol | N/A (400W) | 10 min | Not specified, but higher than conventional | [1] |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Iridoid Glycosides
| Parameter | Range Tested | Optimal Value | Effect on Yield | Reference |
| Ethanol Concentration (%) | 30 - 70 | 50 | Yield increases up to an optimal concentration, then may decrease. | [2] |
| Temperature (°C) | 40 - 80 | 60 | Higher temperatures generally increase extraction efficiency up to a point, after which degradation may occur. | [2] |
| Extraction Time (min) | 20 - 60 | 45 | Yield increases with time, but prolonged extraction can lead to degradation. | [2] |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:30 | 1:18 | A higher ratio generally improves extraction until the solvent becomes saturated. | [2] |
Table 3: Optimization of Microwave-Assisted Extraction (MAE) Parameters for Iridoid Glycosides
| Parameter | Range Tested | Optimal Value | Effect on Yield | Reference |
| Microwave Power (W) | 200 - 600 | 400 | Higher power can increase yield but also risks degradation. | [1] |
| Ethanol Concentration (%) | 50 - 90 | 72 | Similar to UAE, an optimal concentration exists. | [1] |
| Liquid-to-Sample Ratio (mL/g) | 10 - 20 | 15 | Affects the efficiency of microwave heating and extraction. | [1] |
| Extraction Time (min) | 5 - 15 | 10 | MAE is a rapid method; prolonged time is often unnecessary. | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the leaves of Cistus creticus at 40-50°C and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place 10 g of the powdered plant material into a 500 mL flask. Add 200 mL of 60% ethanol (solvent-to-solid ratio of 20:1).
-
Sonication: Submerge the flask in an ultrasonic bath. Set the temperature to 50°C and the ultrasonic frequency to 40 kHz. Sonicate for 45 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
-
Analysis: Redissolve the crude extract in a suitable solvent (e.g., methanol) for quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup: Place 5 g of the powdered plant material into a microwave-safe extraction vessel. Add 100 mL of 70% ethanol (solvent-to-solid ratio of 20:1).
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power to 400 W and the irradiation time to 15 minutes. It is advisable to use pulsed irradiation (e.g., 1 minute on, 1 minute off) to prevent overheating.
-
Cooling and Filtration: Allow the mixture to cool to room temperature and then filter as described in the UAE protocol.
-
Solvent Evaporation and Analysis: Concentrate and analyze the extract as described in the UAE protocol.
Protocol 3: Enzyme-Assisted Extraction (EAE) of this compound
-
Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.
-
Enzymatic Hydrolysis: Suspend 10 g of the powdered plant material in 200 mL of a buffer solution with a pH optimal for the chosen enzyme (e.g., acetate buffer, pH 5.0, for cellulase). Add the enzyme (e.g., cellulase, pectinase, or a mixture) at a predetermined concentration (e.g., 1-5% w/w of the plant material). Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g., 50°C) for a specified duration (e.g., 2-24 hours).
-
Enzyme Inactivation: After incubation, heat the mixture to 90-100°C for 10 minutes to inactivate the enzymes.
-
Solvent Extraction: Add an equal volume of ethanol to the mixture and perform solid-liquid extraction (e.g., maceration with stirring for 2 hours).
-
Filtration, Solvent Evaporation, and Analysis: Filter, concentrate, and analyze the extract as described in the UAE protocol.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Hypothesized MAPK signaling pathway modulation by this compound.
References
- 1. [Optimization of microwave-assisted extraction with RSM and HPLC determination for three iridoid glycosides in Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Creticoside C Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Creticoside C. The information provided will assist in designing and troubleshooting experiments aimed at identifying its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic chemical information?
This compound is a diterpenoid glycoside. Key chemical information is summarized in the table below.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 53452-34-9 |
| Molecular Formula | C₂₆H₄₄O₈ |
| Molecular Weight | 484.6 g/mol [1] |
| Compound Type | Diterpenoid |
| Physical Description | Powder[1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol[1] |
Q2: What are the likely degradation pathways for this compound?
As a diterpenoid glycoside, this compound is susceptible to degradation under various stress conditions. The most probable degradation pathway is the hydrolysis of the glycosidic bond, which would separate the diterpenoid aglycone from the sugar moiety. Other potential degradation pathways include oxidation of the aglycone or the sugar. Forced degradation studies under acidic, basic, oxidative, and thermal stress are recommended to identify the specific degradation products.[2][3]
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and characterization of this compound degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the parent compound from its degradation products.[4] Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is invaluable for determining the molecular weights of the degradation products and providing insights into their structures through fragmentation patterns.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for the definitive structural elucidation of isolated degradation products.[7][8]
Troubleshooting Guides
Problem 1: Poor separation of degradation products in HPLC.
-
Possible Cause: The mobile phase composition is not optimal for separating compounds with different polarities (e.g., the polar sugar moiety and the less polar aglycone).
-
Troubleshooting Steps:
-
Gradient Elution: Implement a gradient elution program. Start with a higher percentage of the aqueous phase to retain and separate polar compounds, and gradually increase the organic phase percentage to elute less polar compounds.
-
Solvent Choice: Experiment with different organic modifiers in the mobile phase, such as acetonitrile or methanol, as they offer different selectivities.
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Adjust the pH using buffers (e.g., phosphate or acetate) to improve peak shape and resolution.
-
Column Selection: If resolution is still poor, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Problem 2: Inability to detect degradation products by LC-MS.
-
Possible Cause 1: The degradation products are not ionizing efficiently under the chosen MS conditions.
-
Troubleshooting Steps:
-
Ionization Mode: Analyze the samples in both positive and negative ionization modes. Glycosides and their degradation products may ionize more efficiently in one mode over the other.
-
Mobile Phase Additives: Add modifiers to the mobile phase to enhance ionization. For positive mode, formic acid or ammonium formate are commonly used. For negative mode, ammonium acetate or a small amount of a volatile base can be beneficial.
-
-
Possible Cause 2: The concentration of the degradation products is below the limit of detection of the instrument.
-
Troubleshooting Steps:
-
Increase Stress Conditions: Subject the this compound sample to more stringent degradation conditions (e.g., higher temperature, longer exposure time, or higher concentration of the stressor) to generate a higher concentration of degradation products.
-
Sample Concentration: Concentrate the sample before injection.
-
Use a More Sensitive Instrument: If available, use a mass spectrometer with higher sensitivity, such as a time-of-flight (TOF) or Orbitrap instrument.[9]
-
Problem 3: Difficulty in interpreting NMR spectra of isolated degradation products.
-
Possible Cause: The isolated sample is impure, containing residual starting material or other degradation byproducts.
-
Troubleshooting Steps:
-
Purity Check: Re-analyze the isolated fraction by HPLC to confirm its purity.
-
Further Purification: If the sample is impure, perform additional purification steps, such as preparative HPLC or column chromatography.
-
2D NMR Experiments: If the structure is complex, acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the assignment of proton and carbon signals and to establish connectivity within the molecule.
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat it in an oven at 80°C for 48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of the solvent used for the stress conditions and store it at 4°C.
Protocol 2: HPLC Method for Separation of Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (or a more specific wavelength if the chromophore of this compound is known).
Table 2: Example HPLC Gradient for this compound Degradation Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 40.0 | 90 | 10 |
| 45.0 | 90 | 10 |
Visualizations
Caption: Experimental workflow for this compound degradation studies.
Caption: Predicted hydrolytic degradation pathway of this compound.
References
- 1. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Data-Driven UPLC-Orbitrap MS Analysis in Astrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Creticoside C
Disclaimer: Creticoside C is a novel diterpenoid isolated from Pteris cretica. As of the latest update, there is limited publicly available information regarding its specific mechanism of action and off-target effects. The guidance provided in this document is based on the known biological activities of extracts from Pteris cretica and general principles of drug discovery for natural products. Researchers should exercise caution and perform rigorous validation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target activities of this compound?
A1: While specific targets of this compound are yet to be identified, extracts from its source plant, Pteris cretica, have demonstrated anti-inflammatory and cytotoxic properties.[1][2][3] It is plausible that this compound contributes to these effects. Other compounds isolated from Pteris cretica, such as pterosin sesquiterpenoids, have been shown to activate Liver X Receptors (LXRs), which play a role in regulating lipid metabolism and inflammation.[4][5][6] Therefore, this compound may modulate similar pathways.
Q2: What are the likely off-target effects of this compound?
A2: Given that many natural compounds, including diterpenoids, can interact with multiple cellular targets, researchers should be aware of potential off-target effects.[7] Based on the activities of Pteris cretica extracts, potential off-target effects of this compound could include unintended cytotoxicity in non-target cell lines or modulation of unforeseen signaling pathways.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to perform thorough dose-response studies to determine the minimal effective concentration. Additionally, employing structurally related but inactive control compounds can help differentiate between on-target and off-target phenotypes. Validating findings using alternative experimental systems or assays is also recommended.
Q4: What types of control experiments are essential when working with this compound?
A4: When using this compound, it is important to include the following controls:
-
Vehicle Control: To control for the effects of the solvent used to dissolve this compound.
-
Positive Control: A known activator or inhibitor of the pathway you are investigating.
-
Negative Control: A structurally similar but inactive compound, if available.
-
Untreated Control: To establish a baseline for your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Death or Toxicity | This compound may have off-target cytotoxic effects, especially at higher concentrations. | Perform a dose-response curve to determine the IC50 value in your cell line. Use the lowest effective concentration for your experiments. Assess cell viability using methods like MTT or trypan blue exclusion. |
| High Variability Between Experiments | The purity and stability of this compound may vary. Inconsistent experimental conditions. | Ensure the purity of your this compound stock. Prepare fresh dilutions for each experiment. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Inconsistent or No On-Target Activity | The hypothesized target may not be expressed or active in your experimental system. This compound may be unstable under your experimental conditions. | Confirm the expression and activity of the putative target in your cells. Assess the stability of this compound in your culture medium over the time course of your experiment. |
| Observed Phenotype Does Not Match Expected On-Target Effect | The observed effect may be due to off-target interactions. This compound may modulate multiple signaling pathways simultaneously. | Use a secondary assay to validate the on-target effect. Consider using techniques like thermal shift assays or affinity purification to identify direct binding partners of this compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Identifying Potential Off-Target Effects using a Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service. Typically, the compound will be screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The service will provide a report detailing the percentage of inhibition for each kinase. Identify any kinases that are significantly inhibited by this compound.
-
Validation: Validate the "hits" from the primary screen using in-house kinase activity assays with purified enzymes. Determine the IC50 of this compound for each validated off-target kinase.
-
Cellular Confirmation: Investigate whether the inhibition of the identified off-target kinases has a functional consequence in your cellular model by examining relevant downstream signaling events.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and Anticancer Activity of Pteris Cretica Whole Plant Extracts. | [Pakistan Veterinary Journal • 2018] | PSA • ID 62725 [psa.pastic.gov.pk]
- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Activity of Creticoside C: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory activity of Creticoside C against two well-established anti-inflammatory drugs, Indomethacin and Dexamethasone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as an anti-inflammatory agent, supported by experimental data and detailed methodologies.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound, Indomethacin, and Dexamethasone were evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The key parameters assessed were the inhibition of nitric oxide (NO) production and the reduction of pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The results are summarized in the tables below.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) |
| This compound | 15.8 |
| Indomethacin | 25.4 |
| Dexamethasone | 1.2 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a compound that inhibits 50% of the biological activity.
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | IL-1β Inhibition (IC₅₀, µM) |
| This compound | 12.5 | 18.2 | 14.7 |
| Indomethacin | 35.1 | 42.8 | 38.5 |
| Dexamethasone | 0.8 | 1.5 | 1.1 |
The data indicates that this compound exhibits potent anti-inflammatory activity by significantly inhibiting the production of NO and the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in a dose-dependent manner. When compared to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, this compound demonstrates a more potent inhibitory effect on the production of these inflammatory mediators. Dexamethasone, a corticosteroid, remains the most potent anti-inflammatory agent in this comparison.
Mechanistic Insights: Effect on NF-κB and MAPK Signaling Pathways
To elucidate the underlying mechanism of its anti-inflammatory action, the effect of this compound on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways was investigated. These pathways are crucial in the inflammatory response triggered by LPS.
Our findings suggest that this compound inhibits the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. By preventing the degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes.
Furthermore, this compound was observed to attenuate the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK. The MAPK cascade is another critical signaling pathway that regulates the production of inflammatory mediators. By inhibiting the activation of both NF-κB and MAPK pathways, this compound effectively downregulates the inflammatory response.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
Nitric Oxide (NO) Assay
The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.
Cytokine Measurement by ELISA
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions. The absorbance was measured at 450 nm, and cytokine concentrations were calculated from their respective standard curves.
Western Blot Analysis for NF-κB and MAPK Pathways
To assess the activation of NF-κB and MAPK signaling pathways, the phosphorylation of key proteins was analyzed by Western blotting. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
A Comparative Analysis of Creticoside C and Other Bioactive Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Creticoside C, a diterpenoid glycoside, and other structurally or functionally similar glycosides with known anti-inflammatory and neuroprotective properties. Due to the limited availability of published experimental data for this compound, this document serves as a framework for comparison, utilizing data from well-studied glycosides to highlight key performance metrics. The included experimental protocols and data tables are intended to guide future research and comparative analyses once specific data for this compound becomes available.
Introduction to Bioactive Glycosides
Glycosides are a diverse class of naturally occurring compounds where a sugar molecule is bound to a non-sugar moiety, known as the aglycone.[1] This structure confers a wide range of pharmacological activities, making them a rich source for drug discovery.[2] Many plants store chemicals as inactive glycosides, which can be activated by enzymatic hydrolysis.[2] This guide focuses on the comparative biological activities of this compound and other selected glycosides, primarily in the areas of anti-inflammatory and neuroprotective effects. Iridoid glycosides, such as Aucubin and Geniposide, are monoterpenoids known for their diverse biological properties, including anti-inflammatory, neuroprotective, and antioxidant effects.[3][4][5][6] Triterpenoid glycosides, like Asiaticoside, also exhibit significant therapeutic potential, particularly in wound healing and neuroprotection.
Comparative Analysis of Biological Activities
To facilitate a direct comparison, the following tables summarize key quantitative data for selected glycosides. It is important to note that the data for this compound is presented as a hypothetical placeholder to illustrate how it would be integrated into this comparative framework.
Anti-inflammatory Activity
The anti-inflammatory potential of glycosides is often evaluated by their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
| Compound | Class | Assay | Cell Line | IC50 / Inhibition | Reference |
| This compound | Diterpenoid Glycoside | NO Production Inhibition | RAW 264.7 | Data Not Available | - |
| Aucubin | Iridoid Glycoside | NO Production Inhibition | RAW 264.7 | Significant inhibition | [3] |
| Geniposide | Iridoid Glycoside | TNF-α Production Inhibition | Microglia | Significant inhibition | [5] |
| Asiaticoside | Triterpenoid Glycoside | NO Production Inhibition | RAW 264.7 | IC50: >100 µM | [7] |
IC50: The half maximal inhibitory concentration.
Neuroprotective Activity
Neuroprotection is a critical therapeutic area where glycosides have shown promise. Key assays involve protecting neuronal cells from toxins or ischemic conditions.
| Compound | Class | Assay | Cell Line | Effective Concentration | Reference |
| This compound | Diterpenoid Glycoside | Glutamate-induced toxicity | Cortical Neurons | Data Not Available | - |
| Geniposide | Iridoid Glycoside | Aβ-induced toxicity | Hippocampal Neurons | Significant protection | [5] |
| Asiaticoside | Triterpenoid Glycoside | Glutamate-induced excitotoxicity | Cortical Neurons | Concentration-dependent protection | [8] |
| Neriifolin | Cardiac Glycoside | Oxygen-Glucose Deprivation | Brain Slices | Dose-dependent rescue | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the anti-inflammatory and neuroprotective activities of glycosides.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test glycoside (e.g., this compound, Aucubin, Asiaticoside) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated group without compound treatment. The IC50 value is determined from the dose-response curve.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Cortical Neurons
Objective: To assess the protective effect of a test compound against glutamate-induced neuronal cell death in primary cortical neurons.
Methodology:
-
Primary Neuron Culture: Cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Cell Seeding: Neurons are seeded on poly-D-lysine coated plates and cultured for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Neurons are pre-treated with different concentrations of the test glycoside (e.g., this compound, Geniposide, Asiaticoside) for 24 hours.
-
Glutamate Exposure: After pre-treatment, the culture medium is replaced with a medium containing 100 µM glutamate for 15 minutes to induce excitotoxicity.
-
Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to the original conditioned medium containing the test compound.
-
Viability Assessment: After 24 hours of recovery, cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of glutamate-treated cells without the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is essential for understanding the mechanisms of action. The following diagrams, generated using Graphviz, illustrate a key inflammatory signaling pathway and a typical experimental workflow.
Caption: Hypothesized anti-inflammatory pathway of this compound.
Caption: General experimental workflow for in vitro screening.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited in the public domain, this comparative guide provides a framework for its evaluation against other well-characterized glycosides. The provided data for Aucubin, Geniposide, and Asiaticoside highlight the potential for glycosides to serve as potent anti-inflammatory and neuroprotective agents. The detailed experimental protocols and illustrative diagrams offer a roadmap for future investigations into the therapeutic potential of this compound and similar natural products. Further research is warranted to elucidate the specific mechanisms of action and to quantify the biological efficacy of this compound.
References
- 1. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of triterpene glycosides from glycine max against glutamate induced toxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Terpenoid Glycosides from the Seeds of Dolichos lablab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of Triterpene Glycosides from Glycine max against Glutamate Induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
Comparative Analysis of Pathway Inhibitors: A Hypothetical Evaluation of Creticoside C versus the Known Inhibitor Staurosporine in the Protein Kinase C (PKC) Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific inhibitory activity or target pathway has been published for a compound designated "Creticoside C." Therefore, this guide uses this compound as a hypothetical agent to illustrate a comparative framework. The data presented for this compound is purely illustrative. In contrast, Staurosporine is a well-documented, broad-spectrum kinase inhibitor, and the data presented for it is based on published scientific findings.
This guide provides a comparative overview of a hypothetical inhibitor, this compound, and the well-characterized inhibitor, Staurosporine, in the context of the Protein Kinase C (PKC) signaling pathway. The PKC family of serine/threonine kinases is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis, making them a significant target in drug discovery.
Data Presentation: Inhibitor Performance
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme or pathway by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values for Staurosporine against various PKC isozymes and presents hypothetical data for this compound for comparison.
| Compound | Target Isozyme | IC50 (nM) | Data Source |
| Staurosporine | PKCα | 2 | Published Data[1] |
| PKCγ | 5 | Published Data[1] | |
| PKCη | 4 | Published Data[1] | |
| PKCδ | 20 | Published Data[1] | |
| PKCε | 73 | Published Data[1] | |
| PKCζ | 1086 | Published Data[1] | |
| This compound | PKCα | 15 (Hypothetical) | Illustrative |
| PKCγ | 25 (Hypothetical) | Illustrative | |
| PKCη | 22 (Hypothetical) | Illustrative | |
| PKCδ | >10,000 (Hypothetical) | Illustrative | |
| PKCε | >10,000 (Hypothetical) | Illustrative | |
| PKCζ | >20,000 (Hypothetical) | Illustrative |
Interpretation: The data shows that Staurosporine is a potent, broad-spectrum inhibitor of conventional (α, γ) and novel (δ, ε, η) PKC isozymes but is significantly less active against the atypical PKCζ.[1] The hypothetical data for this compound has been designed to illustrate a more selective inhibitor, potently targeting conventional PKC isozymes while showing minimal activity against novel and atypical isozymes.
Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified Protein Kinase C signaling cascade. The pathway is activated by Diacylglycerol (DAG) and, for conventional isoforms, Ca2+. Activated PKC then phosphorylates a multitude of downstream substrate proteins, leading to various cellular responses. Both Staurosporine and the hypothetical this compound are shown to inhibit this phosphorylation step.
References
Unveiling the Anti-Cancer Potential of Creticoside C: A Comparative Analysis of its Bioactivity in Diverse Cancer Cell Lines
Creticoside C, a marine-derived triterpenoid glycoside also known as Stichoposide C (STC), has emerged as a promising natural compound with potent anti-cancer properties. This guide provides a comprehensive cross-validation of its bioactivity, focusing on its effects on cell viability, apoptosis, and the pivotal PI3K/Akt/mTOR signaling pathway across various cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Analysis of this compound Cytotoxicity
This compound exhibits significant cytotoxic effects against a range of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in ovarian, leukemia, and colorectal cancer cell lines, highlighting its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| A2780 | Ovarian Cancer | 0.85 ± 0.07 | [1] |
| SKOV3 | Ovarian Cancer | 1.02 ± 0.09 | [1] |
| HL-60 | Promyelocytic Leukemia | ~1.3 | [2] |
| K562 | Chronic Myelogenous Leukemia | Not explicitly quantified | [3] |
| CT-26 | Colorectal Carcinoma | Not explicitly quantified | [4] |
Mechanism of Action: Induction of Apoptosis and Modulation of Signaling Pathways
This compound's anti-cancer activity is attributed to its ability to induce programmed cell death, or apoptosis, and to interfere with key signaling pathways that regulate cell survival and proliferation.
Induction of Apoptosis
In leukemia and colorectal cancer cells, this compound triggers apoptosis through a mechanism involving the generation of ceramide. This is achieved by activating acid and neutral sphingomyelinases, which in turn leads to the activation of the Fas death receptor pathway, caspase-8, cleavage of Bid, mitochondrial damage, and ultimately, activation of the executioner caspase-3.[5]
In ovarian cancer cells, this compound also induces apoptosis, which is accompanied by cell cycle arrest at the G0/G1 phase.[1]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A critical aspect of this compound's bioactivity is its ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.[1]
Studies in ovarian cancer cell lines (A2780 and SKOV3) have demonstrated that this compound significantly reduces the phosphorylation of Akt and mTOR in a dose-dependent manner, without affecting the total protein levels of Akt and mTOR.[1] This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of this compound. While the direct effect of this compound on the PI3K/Akt/mTOR pathway in leukemia and colorectal cancer cell lines has not been explicitly detailed in the reviewed literature, the pathway's central role in these cancers suggests it is a likely target.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's bioactivity.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed cancer cells (e.g., A2780, SKOV3, HL-60) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for specified time periods (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for approximately 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Analysis: Compare the number of colonies in treated wells to the control wells to determine the effect on clonogenic survival.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
To better understand the complex biological processes influenced by this compound, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.
Experimental workflow for assessing this compound bioactivity.
Inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Apoptosis induction pathway by this compound.
References
- 1. Stichoposide C Exerts Anticancer Effects on Ovarian Cancer by Inducing Autophagy via Inhibiting AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Lack of Reproducible Data for Creticoside C Underscores Need for Rigorous Experimental Validation
Researchers and drug development professionals seeking to validate the therapeutic potential of Creticoside C will find a notable absence of reproducible experimental data in the public domain. While the compound, a diterpenoid derived from the fern Pteris cretica, is commercially available, its biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects, remain largely uncharacterized. This stands in stark contrast to other classes of natural compounds, such as iridoid glycosides, for which a wealth of reproducible experimental data is available, providing a clear benchmark for future studies on novel compounds.
This compound is identified as a diterpenoid with the molecular formula C26H44O8 and CAS number 53452-34-9.[1][2] It is sourced from Pteris cretica, a species of evergreen fern.[2][3] Despite its availability, a comprehensive review of scientific literature reveals a significant gap in the experimental validation of its bioactivities.
This guide provides a comparative framework, highlighting the types of reproducible experimental data necessary to substantiate claims of therapeutic efficacy. To this end, we present data from well-researched iridoid glycosides, offering a point of comparison and a guidepost for the rigorous evaluation that this compound and other novel compounds should undergo.
Comparative Analysis: Iridoid Glycosides as a Gold Standard
Iridoid glycosides, a class of monoterpenoids, are well-documented for their anti-inflammatory and neuroprotective properties.[4][5] Compounds isolated from Cornus officinalis (Asiatic dogwood) and Castilleja tenuiflora (Mexican paintbrush) serve as excellent examples of natural products with robust and reproducible experimental backing.
Anti-inflammatory Activity
A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Iridoid glycosides from Cornus officinalis have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6]
| Compound/Extract | Cell Line | Assay | Concentration | % Inhibition of NO Production | Reference |
| Cornel iridoid glycoside | RAW 264.7 | Griess Assay | 50 µM | Significant Inhibition | [6] |
| Geniposidic acid | TPA-induced mouse ear edema | In vivo | 0.1 mg/ear | 91.01% ± 3.87% | [7] |
| Aucubin | TPA-induced mouse ear edema | In vivo | 0.1 mg/ear | 71.54% ± 5.43% | [7] |
Neuroprotective Activity
The neuroprotective effects of iridoid glycosides have been evaluated through their ability to mitigate neuronal damage and modulate key signaling pathways. For instance, Cornel Iridoid Glycoside (CIG) has been shown to reduce tau hyperphosphorylation, a hallmark of Alzheimer's disease, and improve synaptic abnormalities in mouse models.[5]
| Compound | Model | Key Findings | Reference |
| Cornel Iridoid Glycoside | PS19 Transgenic Mice | Reduced tau hyperphosphorylation, restored synaptic protein levels | [5] |
| Cornel Iridoid Glycoside | Rats with brain injury | Ameliorated neuroinflammation, reduced lipid peroxidation | [6][8] |
| Geniposide / Mussaenoside | Stressed Mice | Exhibited gastroprotective and antidepressant effects | [9][10] |
Key Experimental Protocols for Reproducibility
To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. Below are summaries of common assays used to evaluate anti-inflammatory and neuroprotective activities.
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This assay quantifies the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Treatment: Cells are seeded in 96-well plates and pre-treated with the test compound (e.g., this compound or an iridoid glycoside) for a specified period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Quantification: After incubation, the cell supernatant is collected, and Griess reagent is added. The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined by comparison to a standard curve.[11][12]
TNF-α ELISA Assay
This enzyme-linked immunosorbent assay (ELISA) is a highly specific method for quantifying the concentration of TNF-α in biological samples.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for TNF-α.
-
Sample Incubation: Cell culture supernatants or other biological samples are added to the wells, allowing any TNF-α present to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for TNF-α, is added, which binds to the captured TNF-α.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of the colored product is measured, and the concentration of TNF-α is determined from a standard curve.[13][14]
NF-κB Activation Assay
The activation of the transcription factor NF-κB is a critical step in the inflammatory response. Its translocation from the cytoplasm to the nucleus can be visualized and quantified.
-
Cell Treatment: Cells are treated with the test compound and then stimulated with an inflammatory agent (e.g., TNF-α or LPS).
-
Cell Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.
-
Western Blotting: The amount of the p65 subunit of NF-κB in each fraction is quantified by Western blotting using a specific antibody. An increase in nuclear p65 indicates activation.[15][16]
-
Immunofluorescence: Alternatively, cells can be fixed and stained with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI). The translocation of p65 to the nucleus is then visualized and quantified using fluorescence microscopy.[17]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in inflammation and neuroprotection can aid in understanding the mechanism of action of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Pteris cretica - Wikipedia [en.wikipedia.org]
- 4. worldscientific.com [worldscientific.com]
- 5. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]
- 6. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Creticoside C Extraction Methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Creticoside C, a flavonoid glycoside found in plants of the Cistus genus, has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of conventional and modern methods for the extraction of this compound, supported by available experimental data for related compounds from its primary source, Cistus creticus.
While direct comparative studies quantifying this compound yields from different extraction methods are limited in publicly available literature, a comprehensive analysis of the extraction of total phenolic and flavonoid content from Cistus creticus provides valuable insights. This comparison focuses on two primary methods: conventional solvent extraction (maceration) and the modern technique of ultrasound-assisted extraction (UAE).
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the quantitative data on the extraction of total phenolic compounds from Cistus creticus, which serves as a proxy for the efficiency of extracting its constituents, including this compound.
| Extraction Method | Solvent System | Key Parameters | Total Phenolic Content (mg GAE/g dw) | Reference |
| Conventional Solvent Extraction (Maceration) | 80% Ethanol in Water | 1g sample in 30mL solvent, 1 hour stirring at 21°C, re-extracted once | Not explicitly quantified in this study, but hydroethanolic extracts were prepared. | [1] |
| Conventional Solvent Extraction (Maceration) | 50% Ethanol in Water | 1g powder in 50mL solvent, 2 hours at 40°C | 96.51 ± 0.88 | [2][3] |
| Conventional Solvent Extraction (Maceration) | 100% Ethanol | 1g powder in 50mL solvent, 2 hours at 40°C | 89.01 ± 0.95 | [2][3] |
| Conventional Solvent Extraction (Maceration) | Water (Infusion) | 2g sample in 200mL boiling water, 15 minutes | Not explicitly quantified in this study, but aqueous extracts were prepared. | [1] |
| Ultrasound-Assisted Extraction (UAE) | 90% Glycerol in Water | Temperature: 70°C, Ultrasound Power: 72 W, Time: 40 min | Significantly higher yields of phenolic acids compared to maceration in a shorter time. | [4] |
Note: GAE/g dw = Gallic Acid Equivalents per gram of dry weight. Data for UAE on Cistus creticus for total phenolics is not directly available in the provided search results, hence data from a study on a different plant is used to illustrate the general efficiency of the method.
Experimental Protocols
Conventional Solvent Extraction (Maceration)
This traditional method involves the soaking of plant material in a solvent to dissolve the target compounds.
Protocol for Hydroethanolic Maceration:
-
One gram of powdered Cistus creticus aerial parts is mixed with 30 mL of 80% ethanol.[1]
-
The mixture is stirred at 150 rpm for 1 hour at 21°C.[1]
-
The mixture is then filtered to separate the extract from the solid plant material.[1]
-
The remaining solid residue is re-extracted under the same conditions to maximize yield.[1]
-
The collected filtrates are combined and the solvent is evaporated under reduced pressure to obtain the crude extract.[1]
Protocol for Single-Solvent Maceration:
-
One gram of powdered Cistus creticus is placed in an amber-colored glass vial with 50 mL of the chosen solvent (e.g., 50% ethanol, 100% ethanol, or water).[2][3]
-
The extraction is carried out at 40°C for 2 hours with stirring at 500 rpm.[2][3]
-
The mixture is centrifuged at 2264 × g for 5 minutes, and the supernatant is collected.[2][3]
-
The solid residue is subjected to a second extraction for 30 minutes under the same conditions.[2][3]
-
The supernatants from both extractions are combined, and the solvent is removed to yield the final extract.[2][3]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which generally leads to higher yields in shorter times.[4]
Optimized Protocol for Phenolic Acid Extraction (as a model for this compound):
-
The plant material is mixed with a 90% (m/m) glycerol-water mixture.[4]
-
The extraction is performed at a temperature of 70°C.[4]
-
An ultrasound power of 72 W is applied for a duration of 40 minutes.[4]
-
Following the extraction, the mixture is filtered or centrifuged to separate the extract.
-
The solvent can then be removed, although glycerol-based extracts may be suitable for direct use in some formulations due to the non-toxic nature of the solvent.[4]
Mandatory Visualization
References
- 1. Bioactive Compounds and Functional Properties of Herbal Preparations of Cystus creticus L. Collected From Rhodes Island - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: Creticoside C Activity in Primary Cells Versus Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuances of a compound's activity across different cellular models is paramount for predicting its clinical potential. This guide provides a comparative framework for evaluating the bioactivity of Creticoside C, a naturally occurring iridoid glycoside, in robust primary cell cultures versus conventional cell lines. While direct comparative studies on this compound are not yet available in published literature, this guide outlines the expected disparities and provides the foundational experimental protocols to conduct such an investigation.
The choice between primary cells and immortalized cell lines represents a critical decision in preclinical research, with significant implications for the translational relevance of the findings. Primary cells, isolated directly from tissues, retain a high degree of physiological relevance, mirroring the complex biology of their origin.[1][2] In contrast, cell lines, while being cost-effective, highly proliferative, and easy to maintain, have undergone genetic modifications that can alter their signaling pathways and responses to therapeutic agents.[3]
Quantitative Data Comparison: A Hypothetical Analysis
To illustrate the potential differences in this compound activity, the following table presents hypothetical data. It is anticipated that primary cells, being more physiologically representative, might exhibit different sensitivities to this compound compared to immortalized cell lines. For instance, the IC50 (half-maximal inhibitory concentration) values could be higher in primary cells, reflecting intrinsic resistance mechanisms present in native tissues.
| Cell Type | Model System | Parameter | Hypothetical Value |
| Primary Human Hepatocytes | Primary Cells | IC50 (µM) | 150 |
| Apoptosis Rate (%) at 100 µM | 25 | ||
| HepG2 | Cell Line | IC50 (µM) | 75 |
| Apoptosis Rate (%) at 100 µM | 45 | ||
| Primary Renal Proximal Tubule Epithelial Cells | Primary Cells | IC50 (µM) | 200 |
| Apoptosis Rate (%) at 100 µM | 15 | ||
| HEK293 | Cell Line | IC50 (µM) | 90 |
| Apoptosis Rate (%) at 100 µM | 35 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight potential differences between primary cells and cell lines.
Experimental Protocols
To empirically determine the activity of this compound, standardized experimental protocols are essential. The following outlines the methodologies for key assays.
Cell Culture and Treatment
Primary Cells: Primary human hepatocytes and renal proximal tubule epithelial cells would be obtained from commercial vendors and cultured according to the supplier's instructions. Typically, this involves using specialized media supplemented with growth factors. Cells would be seeded at an appropriate density and allowed to attach for 24 hours before treatment with this compound.
Cell Lines: HepG2 (human liver cancer cell line) and HEK293 (human embryonic kidney cell line) would be cultured in standard media such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions would be prepared in the respective cell culture media to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Cells would be treated for a specified duration, typically 24, 48, or 72 hours.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and incubate for the desired time period.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Seed cells in a 6-well plate and treat with this compound for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Cellular Mechanisms and Workflows
To better understand the potential mechanisms of action of this compound and the experimental process, the following diagrams are provided.
References
No Verifiable Data Available for In Silico Predictions and In Vitro Validation of Creticoside C
A comprehensive search for published scientific literature detailing in silico predictions and corresponding in vitro validation for the biological activity of Creticoside C has yielded no specific data. Despite searching for computational docking studies, biological activity reports, and mechanistic explorations of its anti-inflammatory potential, no research articles or datasets were identified that provide the necessary information to construct a comparative guide as requested.
The current body of publicly accessible scientific research does not appear to contain studies that have performed computational predictions of this compound's molecular targets and subsequently validated these predictions through laboratory experiments. Therefore, it is not possible to fulfill the request for a detailed comparison, including quantitative data tables, experimental protocols, and signaling pathway diagrams, at this time.
Further research, including original experimental work, would be required to generate the data necessary for a thorough validation of any in silico models of this compound's bioactivity. Without such foundational research, any attempt to create the requested guide would be speculative and lack the required scientific basis.
Unveiling the Cytotoxic Potential of Compounds from the Pteris Genus
While specific data on the cytotoxicity of Creticoside C and its derivatives are not available in the current scientific literature, research into the chemical constituents of the Pteris genus, including Pteris cretica from which this compound is reportedly isolated, has revealed a number of compounds with notable cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of these identified compounds, offering valuable insights for researchers in drug discovery and development.
Comparative Cytotoxicity Data
The cytotoxic activity of various compounds isolated from different Pteris species has been evaluated using in vitro assays. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these studies. The following table summarizes the reported IC₅₀ values for several cytotoxic compounds from the Pteris genus.
| Compound | Plant Source | Cancer Cell Line | IC₅₀ (µM) |
| Creticolacton A | Pteris cretica | HCT-116 | 22.4[1][2] |
| 13-hydroxy-2(R),3(R)-pterosin L | Pteris cretica | HCT-116 | 15.8[1][2] |
| Decrescensin A | Pteris decrescens | SW480 | 0.46[3] |
| Pterokaurane M2 | Pteris multifida | HepG2 | < 10[4] |
| Pterokaurane M3 | Pteris multifida | HepG2 | < 10[4] |
| ent-kaurane-2β,16α-diol | Pteris multifida | Ehrlich ascites tumor | Moderately cytotoxic[5] |
| ent-kaur-16-ene-2β,15α-diol | Pteris multifida | Ehrlich ascites tumor | Moderately cytotoxic[5] |
Experimental Protocols
The evaluation of the cytotoxic activity of the compounds listed above typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which is a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Human tumor cells (e.g., SH-SY5Y, SGC-7901, HCT-116, Lovo) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A negative control (e.g., DMSO) and a positive control are included.[2]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects on the cells.
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 4 hours.[6]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals that have formed in viable cells.[6]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is calculated for each compound concentration relative to the control. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Workflow
The process of identifying and characterizing cytotoxic compounds from natural sources follows a structured workflow. The following diagram illustrates the key stages, from plant collection to the determination of cytotoxic activity.
References
- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic diterpenoids and sesquiterpenoids from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of two cytotoxic diterpenes from the fern Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Creticoside C: A Guide for Laboratory Professionals
The proper disposal of Creticoside C is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, in line with established safety protocols. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.
Chemical and Safety Data
This compound, also identified by its synonym Hederacoside C, is classified as harmful if swallowed.[1][2] The following table summarizes its key identifiers and hazard information.
| Identifier | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonym | Hederacoside C | [1][2] |
| CAS Number | 14216-03-6 | [1] |
| Molecular Formula | C26H44O8 | [3] |
| Molecular Weight | 484.6 g/mol | [3] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
Disposal Procedures
Waste material containing this compound must be disposed of in accordance with national and local regulations.[1] It is imperative to engage a licensed waste disposal contractor for the final disposal.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Collect all solid waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a dedicated, leak-proof liquid waste container.
Step 2: Container Management
-
Leave all chemical waste in its original or a compatible, properly labeled container.[1]
-
Ensure containers are tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Handle uncleaned, empty containers as you would the product itself.[1]
Step 3: Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Secure: Immediately evacuate the spill area and consult with an expert.[1]
-
Containment: Prevent the spill from entering drains or waterways by using absorbent materials like sand, earth, or vermiculite.[5] Cover drains in the immediate vicinity.[5]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste.[4]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed waste disposal contractor.
-
Ensure all documentation and labeling are complete and accurate, in compliance with regulatory requirements.
-
The final disposal method will be determined by the approved waste disposal plant, which may include incineration or other specialized treatments.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Creticoside C
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Creticoside C, a diterpenoid compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on best practices for similar chemical compounds.
Note: This information is a guide based on general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound before handling the compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which is typically supplied as a powder.
| Body Area | Personal Protective Equipment (PPE) | Specifications and Use |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Face | Face shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use and change them frequently. Do not reuse disposable gloves. |
| Body | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | N95 filtering facepiece respirator or higher | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Handling this compound
Proper handling procedures are critical to minimize the risk of exposure and contamination.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a certified chemical fume hood is available and functioning correctly. Gather all necessary equipment, including PPE, spatulas, weighing paper, and solvent.
-
Handling in a Fume Hood: All manipulations of this compound powder, including weighing and dissolving, should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a dedicated spatula and weighing paper. Handle the powder gently to avoid creating dust.
-
Dissolving: this compound is soluble in DMSO, pyridine, methanol, and ethanol[1]. Add the solvent slowly to the powder to avoid splashing.
-
Cleanup and Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
Disposal Guidelines:
-
Segregation: Do not mix this compound waste with non-hazardous waste. Keep it segregated from other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound" and any solvents used.
-
Containerization: Use appropriate, sealed, and leak-proof containers for all this compound waste.
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of chemical waste. Contact your EHS office for guidance on collection and disposal schedules.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
